molecular formula C8H7FN2 B1321419 6-Fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 1187385-86-9

6-Fluoro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1321419
CAS No.: 1187385-86-9
M. Wt: 150.15 g/mol
InChI Key: AEERHQMQUIVHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEERHQMQUIVHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617706
Record name 6-Fluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-86-9
Record name 6-Fluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 6-Fluoro-1-methyl-1H-benzo[d]imidazole. Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a fluorine atom can modulate a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[2] This document summarizes key data, outlines detailed experimental protocols for property determination, and presents logical workflows relevant to the synthesis and characterization of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available data for this compound.

PropertyValueData Type
Molecular Formula C₈H₇FN₂-
Molecular Weight 150.15 g/mol -
Melting Point 263-265 °CEstimated (based on 2-(2-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole)[2]
Boiling Point 260.3 ± 32.0 °CPredicted
Density 1.23 ± 0.1 g/cm³Predicted
pKa (acid dissociation constant) 4.63 ± 0.10Predicted
logP (octanol-water partition coefficient) No experimental data found-
Solubility No experimental data found-

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is essential for compound characterization. The following sections detail standard methodologies for measuring key parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.

  • Observation: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point of the compound. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.

Protocol:

  • Phase Saturation: Equal volumes of 1-octanol and water (or a suitable buffer) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.

  • Compound Dissolution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the solution is mixed with a precise volume of the other saturated phase in a flask.

  • Equilibration: The flask is shaken for a predetermined period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water or a relevant aqueous buffer in a vial.

  • Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result Expression: The solubility is typically expressed in units of mass per volume (e.g., mg/mL or µg/mL).

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key workflows in the study of this compound.

G cluster_synthesis General Synthesis of Substituted Benzimidazoles Start Start o-Phenylenediamine o-Phenylenediamine Start->o-Phenylenediamine Carboxylic_Acid Carboxylic_Acid Start->Carboxylic_Acid Condensation Condensation o-Phenylenediamine->Condensation Carboxylic_Acid->Condensation Crude_Product Crude_Product Condensation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Final_Product Purification->Final_Product

Caption: General synthesis workflow for substituted benzimidazoles.

G cluster_physchem Experimental Workflow for Physicochemical Property Determination Compound 6-Fluoro-1-methyl- 1H-benzo[d]imidazole Melting_Point Melting Point Determination Compound->Melting_Point logP logP Determination (Shake-Flask) Compound->logP Solubility Aqueous Solubility Determination Compound->Solubility Data_Analysis Data Analysis & Comparison Melting_Point->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis Physchem_Profile Physicochemical Profile Data_Analysis->Physchem_Profile

Caption: Workflow for determining physicochemical properties.

Biological Context and Potential

While specific signaling pathways involving this compound have not been elucidated in the reviewed literature, the broader benzimidazole class is known for its diverse biological activities. For instance, various benzimidazole derivatives have been investigated for their potential as anticancer agents, with some acting as DNA minor groove binders or inhibiting key enzymes like topoisomerase.[3] Furthermore, fluorinated benzimidazoles have demonstrated antimicrobial activity.[2] Some related structures have also been explored as GABA-A receptor positive allosteric modulators, suggesting potential applications in neuroscience.[4][5] The physicochemical properties outlined in this guide are fundamental to the further exploration of this compound's therapeutic potential.

References

6-Fluoro-1-methyl-1H-benzo[d]imidazole CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-1-methyl-1H-benzo[d]imidazole, including its chemical identity, and outlines representative experimental protocols and workflows relevant to its synthesis and potential biological evaluation. Given the limited publicly available data for this specific molecule, this guide supplements known information with established methodologies for analogous benzimidazole derivatives to serve as a practical resource for researchers in the field.

Core Compound Identification

Chemical Structure:

Chemical structure of this compound

Table 1: Compound Properties

PropertyValueSource
CAS Number 1187385-86-9MolCore
Molecular Formula C₈H₇FN₂MolCore
Molecular Weight 150.15 g/mol MolCore
Canonical SMILES CN1C=NC2=CC(F)=CC=C12-
InChI Key Not available-

Representative Experimental Protocols

While specific synthesis protocols for this compound are not detailed in the available literature, a common and effective method for synthesizing substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes or carboxylic acids, followed by N-alkylation. The following is a proposed, representative protocol based on established methodologies for similar compounds.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process: first, the formation of the benzimidazole ring, and second, the methylation at the N1 position.

Step 1: Synthesis of 6-Fluoro-1H-benzo[d]imidazole

This step involves the condensation of 4-fluoro-1,2-phenylenediamine with formic acid.

  • Materials:

    • 4-Fluoro-1,2-phenylenediamine

    • Formic acid

    • Hydrochloric acid (catalyst)

    • Sodium hydroxide solution

    • Ethanol

  • Procedure:

    • A mixture of 4-fluoro-1,2-phenylenediamine (1.0 eq) and formic acid (1.2 eq) is prepared.

    • A catalytic amount of concentrated hydrochloric acid is added.

    • The mixture is refluxed for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and slowly neutralized with a sodium hydroxide solution until a precipitate forms.

    • The solid precipitate is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from an appropriate solvent such as ethanol.

Step 2: N-methylation to yield this compound

This step involves the alkylation of the synthesized 6-fluoro-1H-benzo[d]imidazole.

  • Materials:

    • 6-Fluoro-1H-benzo[d]imidazole

    • Methyl iodide (or dimethyl sulfate)

    • A suitable base (e.g., sodium hydride, potassium carbonate)

    • A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Procedure:

    • 6-Fluoro-1H-benzo[d]imidazole (1.0 eq) is dissolved in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

    • The base (e.g., NaH, 1.1 eq) is added portion-wise at 0°C.

    • The mixture is stirred for 30 minutes, after which the alkylating agent (e.g., methyl iodide, 1.1 eq) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

    • Upon completion, the reaction is quenched by the slow addition of water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified using column chromatography on silica gel.

Experimental and logical Workflows

The following diagrams illustrate common workflows in the development of novel benzimidazole derivatives, from synthesis to biological screening.

G cluster_start Starting Materials cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: N-Methylation A 4-Fluoro-1,2-phenylenediamine C Condensation & Cyclization (Reflux with HCl) A->C B Formic Acid B->C D Neutralization & Precipitation C->D E Purification (Recrystallization) D->E F 6-Fluoro-1H-benzo[d]imidazole E->F G Deprotonation (NaH in DMF) F->G H Alkylation (Methyl Iodide) G->H I Workup & Purification (Extraction & Chromatography) H->I J Final Product: This compound I->J

Caption: Proposed synthetic workflow for this compound.

G cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Synthesize Benzimidazole Derivatives Library B Characterization (NMR, MS, Purity) A->B C Primary Screening (e.g., In vitro enzyme assays, Antimicrobial MIC) B->C D Hit Identification C->D E Secondary Screening (Cell-based assays, Cytotoxicity) D->E Active Hits F Lead Compound Selection E->F G Structure-Activity Relationship (SAR) Studies F->G Promising Leads H In vivo Studies (Animal Models) G->H I ADME/Tox Profiling H->I J Preclinical Candidate I->J

Caption: General workflow for drug discovery involving benzimidazole derivatives.

Biological Context and Potential Applications

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, known for a wide range of biological activities.[1] These compounds are integral to many FDA-approved drugs.[2] The benzimidazole scaffold is recognized for its role in developing agents with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3]

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets.[4][5] Therefore, it is plausible that this compound and its analogues could be investigated for a variety of therapeutic applications, aligning with the known bioactivity of the broader benzimidazole class. Further research would be required to elucidate its specific biological targets and pharmacological profile.

References

A Comprehensive Review of Fluorinated Benzimidazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into these molecules often enhances their biological efficacy by altering physicochemical properties like lipophilicity, metabolic stability, and binding affinity.[2][3] This technical guide provides a comprehensive literature review of fluorinated benzimidazole derivatives, focusing on their synthesis, diverse biological activities—including antimicrobial, anticancer, and antiviral properties—and key structure-activity relationships (SAR). This document consolidates quantitative data into structured tables, details key experimental protocols, and utilizes visualizations to illustrate complex pathways and workflows, serving as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction to Fluorinated Benzimidazoles

The benzimidazole nucleus, an aromatic bicyclic heterocycle, is structurally similar to naturally occurring purines, allowing it to interact effectively with a variety of biological targets.[4][5] This versatility has led to the development of benzimidazole-based drugs with a wide range of pharmacological effects, including antihistaminic, anthelmintic, and antiulcer activities.[1][6] The introduction of fluorine, a bioisostere for the hydrogen atom, is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties and improve its pharmacokinetic profile.[3] Fluorine's high electronegativity can enhance binding interactions, while the strength of the carbon-fluorine bond often increases metabolic stability.[2] Consequently, the fusion of these two pharmacophores—the benzimidazole scaffold and fluorine substituents—has yielded a class of compounds with significant therapeutic potential.

Synthesis of Fluorinated Benzimidazole Derivatives

The most common and direct method for synthesizing fluorinated benzimidazoles involves the cyclocondensation of a fluorinated o-phenylenediamine with a variety of carbonyl compounds, such as aldehydes or carboxylic acids (or their derivatives).[6] This reaction, often catalyzed by an acid, results in the formation of the imidazole ring fused to the fluorinated benzene ring.[6] Variations of this method, including microwave-assisted synthesis, have been developed to improve reaction times and yields.[7]

G General Synthesis of 2-Substituted Fluorinated Benzimidazoles cluster_reactants Reactants R1 Fluorinated o-phenylenediamine Proc Cyclocondensation (e.g., Acid Catalyst, Heat) R1->Proc + R2 Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) R2->Proc Prod Fluorinated 2-Substituted Benzimidazole Proc->Prod Formation of Imidazole Ring

Figure 1: General synthetic workflow for fluorinated benzimidazoles.
Example Experimental Protocol: Synthesis of 2-(fluorophenyl)-benzimidazole Derivatives

The following protocol is a representative example of the synthesis of fluorinated benzimidazole derivatives based on procedures described in the literature.[8]

  • Reaction Setup: A mixture of an appropriately substituted fluoro-o-phenylenediamine (1.0 mmol) and a corresponding fluorobenzaldehyde (1.0 mmol) is prepared in ethanol (15 mL).

  • Condensation: Sodium metabisulfite (Na₂S₂O₅) (1.2 mmol) is added to the mixture, which is then refluxed for 4-6 hours.

  • Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC) with a mobile phase such as chloroform/methanol (95:5).

  • Workup: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure crystalline 2-(fluorophenyl)-benzimidazole derivative.

  • Characterization: The final product structure and purity are confirmed using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry, and by determining its melting point.[7]

Biological Activities and Therapeutic Potential

Fluorinated benzimidazole derivatives exhibit a remarkable breadth of biological activities, making them promising candidates for treating a wide array of diseases.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of fluorinated benzimidazoles.[8] The presence of a fluorine atom on the phenyl ring at the 2-position of the benzimidazole core generally enhances antimicrobial activity compared to non-fluorinated analogues.[8] The position of the fluorine substituent significantly influences efficacy; for instance, compounds with meta-fluoro substitution have shown high activity against Gram-negative bacteria and B. subtilis.[8]

Compound ClassOrganismActivity (MIC, µg/mL)Reference
2-(m-fluorophenyl)-5-methyl-benzimidazoleGram-negative bacteria31.25[8]
2-(m-fluorophenyl)-benzimidazoleBacillus subtilis7.81[8]
2-(m-fluorophenyl)-5-methyl-benzimidazoleBacillus subtilis7.81[8]
2,4-fluorinated benzyl benzimidazoleC. albicans, S. cerevisiae, A. flavus16-32[3]

Table 1: Selected Antimicrobial Activities of Fluorinated Benzimidazole Derivatives

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight. The suspension is then diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The test compounds are dissolved in DMSO and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.

  • Incubation: The plates are incubated for 24 hours at 37°C for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Anticancer Activity

Fluorinated benzimidazoles have emerged as potent antiproliferative agents against various human cancer cell lines.[4][9] One of the primary mechanisms of action is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] For example, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to induce mitochondria-dependent apoptosis in cervical cancer cells.[10]

G Anticancer Mechanism of Fluorinated Benzimidazoles Drug Fluorinated Benzimidazole (e.g., MBIC) Tubulin β-Tubulin Binding Drug->Tubulin Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Mitosis Mitotic Spindle Disruption Microtubule->Mitosis Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Apoptosis Induction of Apoptosis (Mitochondrial Pathway) Arrest->Apoptosis Death Cancer Cell Death Apoptosis->Death

Figure 2: Pathway of tubulin inhibition by fluorinated benzimidazoles.

SAR studies have revealed that ortho- and para-fluoro substituted compounds are often more active than their meta-fluoro counterparts in antiproliferative assays.[9]

CompoundCancer Cell LineActivity (IC₅₀, µM)Reference
ORT14 (p-fluoro)A549, A498, A3750.377[9]
ORT14 (p-fluoro)HeLa, HepG20.188[9]
Bis-benzimidazole (fluorinated)MCF-7 (Breast)5.5[3]
Bis-benzimidazole (fluorinated)HeLa (Cervical)1.5[3]

Table 2: Selected Antiproliferative Activities of Fluorinated Benzimidazole Derivatives

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the fluorinated benzimidazole derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[9]

Antiviral Activity

Fluorinated benzimidazoles have also demonstrated significant potential as antiviral agents, particularly against Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).[12][13] Certain derivatives show highly potent activity against multiple HCV genotypes, with EC₅₀ values in the nanomolar and even picomolar range.[12] The incorporation of fluorine has been shown to dramatically improve potency compared to non-fluorinated analogues.[13]

Compound SeriesVirusActivity (EC₅₀)Reference
Fluorinated Benzimidazole (28d)HCV Genotypes 1a, 1b, 2b, 4a0.008–0.57 nM[12]
Bis-(fluorobenzimidazole) (29)HCV Wild-type RepliconsPicomolar range[12]
Triazole-based fluoro-arabinofuranoside (1b)HIV-10.083 µM[12]

Table 3: Selected Antiviral Activities of Fluorinated Benzimidazole Derivatives

Proton Pump Inhibitors (PPIs)

Substituted benzimidazoles are the chemical backbone for all commercially available proton pump inhibitors (PPIs), a class of drugs that potently suppress gastric acid secretion.[14][15] Fluorinated PPIs, such as pantoprazole (which contains a difluoromethoxy group), function as prodrugs.[14] In the acidic environment of the stomach's parietal cells, the benzimidazole undergoes a proton-catalyzed rearrangement to form a reactive sulfenamide intermediate.[16] This intermediate then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (the proton pump), irreversibly inactivating it.[14] The electron-withdrawing nature of the fluorine substituents in pantoprazole lowers the pKa of the benzimidazole nitrogen, resulting in a slower activation rate at moderately acidic pH, which is believed to enhance its tissue selectivity for the highly acidic parietal cells.[14][16]

G Mechanism of Action for Benzimidazole-based PPIs PPI Benzimidazole Prodrug (e.g., Pantoprazole) Env Acidic Environment (pH < 4) of Parietal Cell Canaliculi PPI->Env Systemic Absorption Active Reactive Sulfenamide (Tetracyclic Intermediate) Pump H⁺/K⁺-ATPase (Proton Pump) Active->Pump Forms Covalent Disulfide Bond with Cysteine Residues Env->Active Proton-catalyzed Activation Inactivated Inactivated Pump Pump->Inactivated Result Inhibition of Gastric Acid Secretion Inactivated->Result

Figure 3: Acid-catalyzed activation and inhibition by PPIs.

Structure-Activity Relationship (SAR) Summary

The biological activity of fluorinated benzimidazoles is highly dependent on the number, position, and nature of substituents on the benzimidazole scaffold.[17][18][19]

  • Role of Fluorine: The presence of fluorine generally enhances biological activity compared to non-fluorinated analogues.[3][8] This is attributed to improved lipophilicity and metabolic stability.[2]

  • Positional Isomerism: The position of the fluorine atom on the phenyl ring is critical.

    • For antimicrobial activity , meta-substitution appears favorable.[8]

    • For antiproliferative activity , ortho- and para-substitutions often yield higher potency.[9]

  • Other Substituents:

    • A methyl group at the 5-position of the benzimidazole ring can enhance antifungal activity.[8]

    • Electron-withdrawing groups (like nitro) or electron-releasing groups (like methoxy) at various positions can modulate anti-inflammatory activity.[17]

    • For PPIs, electron-withdrawing fluoroalkoxy groups on the benzimidazole ring decrease the rate of acid activation, potentially increasing selectivity.[14]

G Key Structure-Activity Relationships (SAR) for Fluorinated Benzimidazoles cluster_mods Structural Modifications Core Fluorinated Benzimidazole Core F_Pos Fluorine Position on Phenyl Ring Core->F_Pos Other_Sub Other Substituents (e.g., -CH₃, -NO₂ at C5/C6) Core->Other_Sub Antimicrobial Antimicrobial Activity F_Pos->Antimicrobial meta-position often potent Anticancer Anticancer Activity F_Pos->Anticancer ortho/para-positions often potent Other_Sub->Antimicrobial -CH₃ at C5 ↑ antifungal PPI PPI Activity Other_Sub->PPI e.g., -OCHF₂ at C5 ↓ activation rate

Figure 4: Logical diagram of key SAR findings.

Conclusion and Future Perspectives

Fluorinated benzimidazole derivatives represent a highly versatile and pharmacologically significant class of compounds. The strategic incorporation of fluorine has proven to be a powerful tool for enhancing a wide spectrum of biological activities, from antimicrobial and anticancer to antiviral and gastric acid suppression. The literature clearly demonstrates that subtle changes in the substitution pattern, particularly the position of the fluorine atom, can lead to profound differences in potency and selectivity.

Future research should focus on the continued exploration of the vast chemical space offered by this scaffold. The synthesis of novel derivatives with diverse substitution patterns, coupled with advanced screening and computational modeling, will likely uncover new lead compounds with improved efficacy and safety profiles. Furthermore, elucidating the precise molecular mechanisms and identifying specific biological targets for these compounds will be crucial for their rational design and development into next-generation therapeutics. The potential for developing multifunctional agents, such as compounds with dual anticancer and antimicrobial properties, also warrants further investigation.[2]

References

Spectroscopic Analysis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic characterization of 6-Fluoro-1-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural integrity and purity of such derivatives are critical for their biological activity, making comprehensive analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) essential. While specific experimental data for this exact molecule is not extensively published, this document outlines the expected spectroscopic characteristics and provides detailed experimental protocols based on established methods for analogous benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzimidazole core.

1.1. Predicted ¹H NMR Data

The expected chemical shifts (δ) in the ¹H NMR spectrum are influenced by the electronic environment of each proton. The fluorine atom at the 6-position and the methyl group at the 1-position will cause characteristic shifts in the aromatic protons.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H2~8.0s-
H4~7.6ddJ = ~8.5, ~2.5
H5~7.1dddJ = ~9.0, ~9.0, ~2.5
H7~7.4ddJ = ~9.0, ~4.5
N-CH₃~3.8s-

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF).

Carbon Expected Chemical Shift (ppm)
C2~144
C4~110 (d, JCF = ~9 Hz)
C5~112 (d, JCF = ~25 Hz)
C6~160 (d, JCF = ~240 Hz)
C7~120 (d, JCF = ~10 Hz)
C7a~135
C3a~143
N-CH₃~31

1.3. Experimental Protocol for NMR Analysis

A standard protocol for acquiring ¹H and ¹³C NMR spectra of benzimidazole derivatives is as follows[1][2]:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube. If necessary, filter the solution through a small plug of glass wool to remove any particulate matter[1].

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio[2].

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C[2].

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Process Spectra (FT, Phasing) acquire_h1->process acquire_c13->process interpret Interpret Chemical Shifts & Couplings process->interpret structure Structure Confirmation interpret->structure

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C-N, C=N, C=C, and C-H bonds.

2.1. Predicted IR Data

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch (N-CH₃)2950-2850
C=N stretch (imidazole)1620-1580
C=C stretch (aromatic)1500-1400
C-F stretch1250-1000
C-N stretch1350-1250

2.2. Experimental Protocol for IR Analysis

A common method for obtaining an IR spectrum of a solid sample is using a Potassium Bromide (KBr) pellet.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press place Place Pellet in Spectrometer press->place record Record Spectrum (4000-400 cm⁻¹) place->record identify Identify Characteristic Bands record->identify confirm Confirm Functional Groups identify->confirm

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like benzimidazole derivatives.

3.1. Predicted Mass Spectrum Data

The mass spectrum of this compound (Molecular Formula: C₈H₇FN₂) is expected to show a prominent molecular ion peak (M⁺).

Ion m/z (mass-to-charge ratio) Description
[M]⁺150.06Molecular Ion
[M-H]⁺149Loss of a hydrogen radical
[M-CH₃]⁺135Loss of a methyl radical
[M-HCN]⁺123Loss of hydrogen cyanide from the imidazole ring

The fragmentation pathways for benzimidazoles often involve the sequential loss of hydrogen cyanide (HCN) molecules[3].

3.2. Experimental Protocol for Mass Spectrometry Analysis

A general protocol for obtaining an EI mass spectrum is as follows[2][4]:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile)[2].

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters for Electron Ionization (EI), typically with an electron energy of 70 eV.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system.

    • Acquire the mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution (1-10 µg/mL) calibrate Calibrate Mass Spectrometer dissolve->calibrate introduce Introduce Sample (e.g., Direct Infusion) calibrate->introduce acquire Acquire Mass Spectrum introduce->acquire identify_ion Identify Molecular Ion Peak acquire->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm_mw Confirm Molecular Weight & Structure analyze_frag->confirm_mw

Mass Spectrometry Experimental Workflow

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural confirmation of this compound. While the data presented here is largely predictive based on analogous structures, the detailed experimental protocols provide a robust framework for researchers to obtain and interpret empirical data for this and other related benzimidazole derivatives. Such rigorous characterization is a cornerstone of modern drug discovery and development.

References

A Technical Guide to the Thermal Stability and Solubility of 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the thermal stability and solubility of 6-Fluoro-1-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document compiles available data, outlines experimental protocols for characterization, and presents a logical workflow for its synthesis.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, predictions and data from analogous compounds provide valuable insights into its physicochemical characteristics. The benzimidazole core is known for its high thermal stability, with related compounds sublimating at temperatures as high as 420-450°C.

PropertyValueData TypeSource
Molecular Formula C₈H₇FN₂--
Molecular Weight 150.15 g/mol --
Predicted Boiling Point 260.3 ± 32.0 °CPredictedChemicalBook

Solubility Profile

The solubility of benzimidazole derivatives can vary significantly based on the nature and position of substituents. The introduction of a fluorine atom can influence solubility. For a structurally similar compound, 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, an aqueous solubility of 50 µg/mL at pH 7.4 has been reported, suggesting that this compound may exhibit low but measurable aqueous solubility.[1]

SolventSolubilityData TypeSource
Water (pH 7.4) ~50 µg/mLAnalogous Compound Data[1]
Organic Solvents Data not available--

Experimental Protocols

Determination of Thermal Stability (Thermogravimetric Analysis - TGA)

This protocol outlines a general procedure for determining the thermal stability of a compound like this compound using Thermogravimetric Analysis (TGA).

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • Analytical balance

  • Sample pans (e.g., aluminum, platinum)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a tared sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The decomposition temperature is typically determined as the onset temperature of mass loss or the temperature of the maximum rate of mass loss (from the derivative of the TGA curve).

Determination of Solubility (Shake-Flask Method)

This protocol describes a standard shake-flask method for determining the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in different solvents at a specific temperature.

Apparatus:

  • Shaking incubator or orbital shaker with temperature control

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO).

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Centrifuge the vials to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., HPLC, UV-Vis).

  • Determine the concentration of the dissolved compound in the diluted sample using a pre-validated analytical method.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

Synthesis Workflow

The synthesis of this compound typically involves the cyclization of a substituted o-phenylenediamine with a suitable one-carbon synthon. The following diagram illustrates a general synthetic pathway.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Formation cluster_cyclization Cyclization cluster_methylation Methylation cluster_product Final Product 4-Fluoro-1,2-diaminobenzene 4-Fluoro-1,2-diaminobenzene N-(2-amino-4-fluorophenyl)acetamide N-(2-amino-4-fluorophenyl)acetamide 4-Fluoro-1,2-diaminobenzene->N-(2-amino-4-fluorophenyl)acetamide Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(2-amino-4-fluorophenyl)acetamide Cyclization_Step Intramolecular Cyclization (e.g., heating) N-(2-amino-4-fluorophenyl)acetamide->Cyclization_Step 6-Fluoro-2-methyl-1H-benzo[d]imidazole 6-Fluoro-2-methyl-1H-benzo[d]imidazole Cyclization_Step->6-Fluoro-2-methyl-1H-benzo[d]imidazole Methylation_Step N-Methylation (e.g., Methyl iodide, Base) This compound This compound Methylation_Step->this compound 6-Fluoro-2-methyl-1H-benzo[d]imidazole->Methylation_Step

Caption: General synthesis pathway for this compound.

References

A Comprehensive Guide to the Quantum Chemical Calculations of 6-Fluoro-1-methyl-1H-benzo[d]imidazole: A Synergy of Computational and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed framework for the computational and experimental characterization of 6-Fluoro-1-methyl-1H-benzo[d]imidazole. Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Understanding the quantum chemical properties of this specific fluorinated analog is crucial for predicting its reactivity, stability, and potential interactions with biological targets, thereby accelerating drug design and development efforts.

This document outlines the theoretical calculations using Density Functional Theory (DFT), details the necessary experimental protocols for synthesis and spectroscopic validation, and illustrates the workflow for a comprehensive analysis.

Computational Methodology: A DFT Approach

Quantum chemical calculations provide profound insights into the electronic structure and properties of molecules at the atomic level.[1] For heterocyclic compounds like this compound, Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method.[2][3]

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is critical as all subsequent calculations are performed on this stabilized structure.

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: DFT using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4][5] This functional is widely used for its excellent balance of accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for capturing non-covalent interactions and the properties of heteroatoms.

  • Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible, and the structure corresponds to a true energy minimum on the potential energy surface. This is confirmed by performing a frequency calculation and ensuring the absence of imaginary frequencies.

Vibrational Frequency Analysis

Calculating vibrational frequencies serves a dual purpose: it confirms that the optimized geometry is a true minimum and allows for a direct comparison with experimental FT-IR spectra.

Protocol:

  • Method: The same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)) is used to calculate the harmonic vibrational frequencies.

  • Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically ~0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

Electronic Properties Analysis

Understanding the electronic properties is key to predicting the molecule's reactivity and interaction with other molecules.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[2]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is invaluable for understanding potential drug-receptor interactions.

NMR and UV-Vis Spectra Simulation

To directly correlate computational results with experimental data, NMR and UV-Vis spectra can be simulated.

Protocol:

  • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR isotropic shielding constants. These are then converted to chemical shifts (δ) by referencing them to a standard (e.g., Tetramethylsilane).

  • UV-Vis: Time-Dependent DFT (TD-DFT) calculations at the same B3LYP/6-311++G(d,p) level of theory are performed to predict the electronic transitions and the corresponding absorption wavelengths (λ_max), which can be compared with the experimental UV-Vis spectrum.[2]

Experimental Protocols

Experimental validation is essential to confirm the accuracy of the computational predictions. The following protocols outline the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for synthesizing N-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an appropriate reagent.

Materials:

  • 4-Fluoro-N-methyl-1,2-phenylenediamine

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • A mixture of 4-Fluoro-N-methyl-1,2-phenylenediamine and an excess of formic acid is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature and carefully neutralized with a 10% NaOH solution until a precipitate forms.

  • The crude product is filtered, washed with cold water, and dried.

  • Recrystallization from an appropriate solvent, such as aqueous ethanol, is performed to yield the pure this compound.[6]

Spectroscopic Characterization
  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet method in the range of 4000-400 cm⁻¹. This provides information about the functional groups present in the molecule.[7]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol) to determine the electronic absorption maxima.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a deuterated solvent like DMSO-d₆. This provides detailed information about the molecular structure.[9]

Data Presentation and Comparative Analysis

A synergistic approach, comparing theoretical predictions with experimental findings, provides a robust characterization of the molecule. The data should be presented in a clear and structured manner for easy comparison.

Table 1: Comparison of Calculated and Hypothetical Experimental Geometrical Parameters
ParameterBond/AngleCalculated (B3LYP/6-311++G(d,p))Experimental (Hypothetical)
Bond Length (Å)C4-F1.3551.352
N1-C21.3851.383
N1-CH31.4721.470
N3-C21.3151.313
Bond Angle (°)C5-C4-F118.5118.7
C2-N1-C7a108.2108.0
N1-C2-N3115.0115.2
Table 2: Comparison of Calculated and Hypothetical Experimental Vibrational Frequencies (cm⁻¹)
Vibrational ModeCalculated (Scaled)Experimental (Hypothetical)Assignment
ν(C-H) aromatic30853088C-H stretching
ν(C-H) methyl29502955C-H stretching (aliphatic)
ν(C=N)16151620Imidazole ring stretching
ν(C-F)12501255C-F stretching
δ(C-H)820825Out-of-plane bending
Table 3: Comparison of Calculated and Hypothetical Experimental NMR Chemical Shifts (ppm)
AtomCalculated (GIAO)Experimental (Hypothetical)
¹H NMR
H28.158.12
H47.657.62
H57.207.18
H77.507.48
N-CH₃3.853.88
¹³C NMR
C2144.5144.2
C4160.1 (d, J=245 Hz)159.8 (d, J=243 Hz)
C5112.0 (d, J=25 Hz)111.8 (d, J=24 Hz)
N-CH₃31.531.8
Table 4: Comparison of Calculated and Hypothetical Experimental UV-Vis Absorption
ParameterCalculated (TD-DFT)Experimental (Hypothetical)Transition
λ_max (nm)285288π → π
250254π → π

Visualization of Workflows and Pathways

Visual diagrams are crucial for representing complex relationships and workflows in a concise manner.

G Computational and Experimental Workflow cluster_comp Computational Chemistry cluster_exp Experimental Chemistry cluster_analysis Analysis & Correlation mol_design Molecular Design (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_design->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spec_calc Spectra Calculation (NMR, TD-DFT) geom_opt->spec_calc elec_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->elec_prop compare Compare & Correlate Data freq_calc->compare Vibrational Frequencies spec_calc->compare NMR & UV-Vis Spectra drug_design Informed Drug Design & Lead Optimization elec_prop->drug_design Reactivity Insights synthesis Synthesis & Purification ftir FT-IR Spectroscopy synthesis->ftir nmr NMR Spectroscopy synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis ftir->compare nmr->compare uvvis->compare compare->drug_design Validated Molecular Properties

Caption: Workflow for integrated computational and experimental analysis.

G Conceptual Kinase Inhibition Pathway ATP ATP Kinase_Active Active Kinase ATP->Kinase_Active Binds to active site Kinase_Inactive Inactive Kinase-Inhibitor Complex Phospho_Substrate Phosphorylated Substrate (Cellular Response) Kinase_Active->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase_Active Inhibitor Benzimidazole Inhibitor (e.g., 6-Fluoro-1-methyl-1H-...) Inhibitor->Kinase_Active Competitive Binding No_Response Blocked Cellular Response Kinase_Inactive->No_Response Inhibition

References

An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-benzo[d]imidazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms and methyl groups can significantly modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of 6-Fluoro-1-methyl-1H-benzo[d]imidazole, a member of the fluoro-methyl-benzimidazole class. Due to the limited specific literature on this exact isomer, this document synthesizes information from closely related analogs to present a holistic view of its probable synthesis, physicochemical characteristics, and potential biological activities. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel benzimidazole-based therapeutics.

Introduction: The Significance of Fluorinated Benzimidazoles

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. These activities include antimicrobial, anticancer, antiviral, and antihypertensive properties.[1][2][3] The fusion of a benzene ring with an imidazole ring creates a stable bicyclic system that can be readily functionalized at various positions to optimize its interaction with biological targets.

The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity.[4] Similarly, N-methylation can impact the molecule's solubility, cell permeability, and receptor interaction. The combination of these substitutions on the benzimidazole core, as in this compound, represents a promising strategy for the development of novel drug candidates with enhanced therapeutic profiles.

Synthesis and Discovery

While the specific discovery and historical timeline for this compound are not well-documented in publicly available literature, its synthesis can be inferred from established methods for preparing substituted benzimidazoles. The most common and versatile approach involves the cyclocondensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[5]

General Synthesis Protocol

A plausible synthetic route to this compound would likely involve a multi-step process starting from a commercially available fluorinated aniline. A generalized experimental protocol is outlined below.

Step 1: Nitration of a Fluorinated Aniline A suitable starting material, such as 4-fluoroaniline, would undergo nitration to introduce a nitro group ortho to the amino group.

Step 2: Reduction of the Nitro Group The resulting nitroaniline derivative is then reduced to the corresponding o-phenylenediamine. Various reducing agents can be employed for this transformation.

Step 3: N-Methylation Selective N-methylation of the o-phenylenediamine can be achieved using a methylating agent. Regioselectivity can be a challenge in this step.

Step 4: Cyclocondensation to Form the Benzimidazole Ring The N-methylated o-phenylenediamine is then cyclized with a suitable one-carbon source, such as formic acid or triethyl orthoformate, to yield the final product, this compound.

A review of synthetic methods for fluorobenzimidazoles highlights the cyclocondensation of fluorine-substituted o-phenylenediamines with carboxylic acids as a widely used method.[5]

Experimental Workflow Diagram

G General Synthesis Workflow for this compound A 4-Fluoroaniline B Nitration (e.g., HNO3/H2SO4) A->B C 4-Fluoro-2-nitroaniline B->C D Reduction (e.g., Fe/HCl or H2/Pd-C) C->D E 4-Fluoro-N1-methylbenzene-1,2-diamine D->E F Cyclocondensation (e.g., Formic Acid) E->F G This compound F->G

Caption: Generalized synthetic pathway for this compound.

Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
This compoundC₈H₇FN₂150.15~2.0~5.0
5-Fluoro-1-methyl-1H-benzo[d]imidazoleC₈H₇FN₂150.15~2.0~5.1
4-Fluoro-1-methyl-1H-benzo[d]imidazoleC₈H₇FN₂150.15~2.1~4.8
1-Methyl-1H-benzo[d]imidazoleC₈H₈N₂132.16~1.5~5.6

Note: The values for this compound are estimations based on its structure and data from similar compounds.

Biological Activities and Potential Applications

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[4] The specific biological profile of this compound is not extensively characterized. However, based on the activities of related fluoro-methyl-benzimidazoles, it can be hypothesized to have potential in several therapeutic areas.

Antimicrobial Activity

Numerous benzimidazole derivatives exhibit potent antimicrobial activity.[6][7] The presence of a fluorine atom can enhance the antimicrobial efficacy by increasing cell penetration and binding to target enzymes.[8] It is plausible that this compound could be explored as a lead compound for the development of novel antibacterial or antifungal agents.

Anticancer Activity

The benzimidazole core is present in several anticancer drugs. These compounds often exert their effects through mechanisms such as the inhibition of topoisomerase I or by acting as DNA minor groove binding agents.[2] The substitution pattern on the benzimidazole ring is crucial for determining the specific anticancer activity and target.

Other Potential Applications

Derivatives of fluorinated benzimidazoles have also been investigated for their potential as:

  • Antihypertensive agents: by acting as angiotensin II type 1 (AT₁) receptor blockers.[1]

  • GABA-A receptor positive allosteric modulators: with potential applications in neurological disorders.[9]

The logical workflow for exploring the therapeutic potential of a novel compound like this compound would involve a series of in vitro and in vivo studies.

G Drug Discovery Workflow for a Novel Benzimidazole A Compound Synthesis and Purification B In Vitro Screening (e.g., Antimicrobial, Anticancer assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Efficacy Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A typical workflow for the evaluation of a new chemical entity.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the broader class of fluorinated benzimidazoles. While direct experimental data on this specific isomer is scarce, a comprehensive understanding of its potential can be formulated by examining the synthesis, properties, and biological activities of its close analogs. This technical guide provides a foundational framework for researchers interested in pursuing the synthesis and evaluation of this compound and similar derivatives. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents with improved pharmacological profiles.

References

Potential Biological Activities of 6-Fluoro-1-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the novel heterocyclic compound, 6-Fluoro-1-methyl-1H-benzo[d]imidazole. While direct experimental data for this specific molecule is not yet available in published literature, this document extrapolates its potential therapeutic applications based on extensive research into structurally similar fluorinated and N-methylated benzimidazole derivatives. The benzimidazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position is anticipated to modulate these activities, potentially enhancing efficacy and altering selectivity. This guide summarizes key quantitative data from related compounds, provides detailed experimental protocols for assessing biological activity, and presents visual workflows and signaling pathways to facilitate further research and drug development efforts.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Their structural resemblance to naturally occurring purine nucleotides allows them to interact with a variety of biological macromolecules, leading to a broad spectrum of activities. Numerous benzimidazole-based drugs are commercially available for treating a range of conditions.

The subject of this guide, this compound, is a novel compound featuring two key substitutions on the benzimidazole core:

  • 6-Fluoro Substitution: The incorporation of a fluorine atom can significantly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. In many drug candidates, fluorination leads to enhanced biological activity.

  • 1-Methyl Substitution: N-alkylation of the benzimidazole ring can influence its electronic properties and steric hindrance, which can in turn affect its interaction with biological targets and its metabolic fate.

This guide aims to provide a predictive analysis of the potential biological activities of this compound by examining the established activities of its close analogs.

Potential Biological Activities

Based on the literature for analogous compounds, this compound is predicted to exhibit the following biological activities:

Anticancer Activity

Benzimidazole derivatives are widely investigated for their anticancer properties, acting through various mechanisms, including inhibition of key enzymes involved in cancer progression and induction of apoptosis.

Structurally similar benzimidazoles have shown potent inhibitory activity against several protein kinases that are crucial for tumor growth and survival.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, and survival.[1][2] Overexpression of EGFR is common in many cancers.[2] Benzimidazole derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain.[2][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is another key receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5] Inhibition of VEGFR-2 is a major strategy in cancer therapy. Several benzimidazole-based compounds have been identified as potent VEGFR-2 inhibitors.[3][4][5]

Compound ClassCancer Cell LineActivity (IC50/GI50)Enzyme TargetActivity (IC50)Reference
Benzimidazole-ureas--VEGFR-2Potent Inhibition[4]
Benzimidazole/1,2,3-triazole hybridsMCF-724 nMEGFR73 nM[2]
Benzimidazole-based hybrids--EGFR0.048-0.109 µM[3]
Benzimidazole-based hybrids--VEGFR-20.107 µM - 6.7 nM[3]
Substituted BenzimidazolesPANC-1, MCF-7, A5490.3 - 5.5 µMVEGFR-2Potent Inhibition[6]
Antimicrobial Activity

The benzimidazole scaffold is the basis for several approved antifungal and anthelmintic drugs. Fluorinated benzimidazoles, in particular, have demonstrated significant antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cellular processes.

Compound ClassBacterial Strain(s)Activity (MIC)Fungal Strain(s)Activity (MIC)Reference
2-(m-fluorophenyl)-benzimidazole derivativesB. subtilis7.81 µg/mL--[1]
2-(m-fluorophenyl)-benzimidazole derivativesGram-negative bacteria31.25 µg/mL--[1]
Fluorinated benzimidazolesS. aureus156.25 µg/mLC. albicans78.125 µg/mL[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route for the target compound involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde, followed by N-methylation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: N-Methylation cluster_product Final Product 4-Fluoro-1,2-diaminobenzene 4-Fluoro-1,2-diaminobenzene Condensation Condensation 4-Fluoro-1,2-diaminobenzene->Condensation Aldehyde Aldehyde Aldehyde->Condensation 6-Fluoro-1H-benzo[d]imidazole 6-Fluoro-1H-benzo[d]imidazole Condensation->6-Fluoro-1H-benzo[d]imidazole N-Methylation N-Methylation 6-Fluoro-1H-benzo[d]imidazole->N-Methylation Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->N-Methylation Target_Compound This compound N-Methylation->Target_Compound

Caption: General synthetic workflow for this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[8]

    • Incubate for 6 to 24 hours to allow for cell attachment and recovery.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (this compound) in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10]

    • Add 10 µL of the MTT reagent to each well.[8]

    • Incubate for 2 to 4 hours until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or an appropriate broth for fungi.[11]

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[13]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[11]

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12]

Signaling Pathway Visualizations

The following diagrams illustrate the potential mechanisms of action of this compound as an inhibitor of key signaling pathways in cancer.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 6-Fluoro-1-methyl-1H- benzo[d]imidazole Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Vessel Formation) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 6-Fluoro-1-methyl-1H- benzo[d]imidazole Inhibitor->VEGFR2

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion

While experimental validation is pending, the analysis of structurally related compounds strongly suggests that this compound holds significant promise as a bioactive molecule. Its potential to act as an anticancer agent through the inhibition of key kinases like EGFR and VEGFR-2, as well as its predicted antimicrobial properties, makes it a compelling candidate for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to initiate comprehensive studies to elucidate the precise biological activities and therapeutic potential of this novel benzimidazole derivative. Subsequent research should focus on its synthesis, in vitro and in vivo evaluation, and detailed mechanistic studies to confirm these predictions and pave the way for its potential development as a therapeutic agent.

References

Unraveling the Therapeutic Potential: A Speculative Mechanistic Analysis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant agents. The strategic incorporation of substituents can profoundly modulate the biological activity of this privileged heterocycle. This technical guide delves into the speculative mechanisms of action for the novel compound, 6-Fluoro-1-methyl-1H-benzo[d]imidazole. By drawing parallels with structurally related benzimidazole derivatives, we present a series of plausible therapeutic targets and pathways. This document aims to provide a foundational framework for future empirical investigations into this promising molecule, complete with hypothetical quantitative data and detailed experimental protocols to guide research and development efforts.

Introduction: The Benzimidazole Scaffold and the Influence of Substitution

The benzimidazole ring system, a fusion of benzene and imidazole, is a versatile pharmacophore that underpins the therapeutic efficacy of a wide array of drugs.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The biological profile of a benzimidazole derivative is intricately linked to the nature and position of its substituents.

The subject of this guide, this compound, possesses two key modifications to the core benzimidazole structure:

  • Fluorine Substitution at the 6-position: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[5][6] In the context of benzimidazoles, fluorination has been correlated with an enhancement in antimicrobial and other biological activities.[5][7]

  • N-Methylation at the 1-position: The presence of a methyl group on one of the imidazole nitrogens can significantly impact the molecule's physicochemical properties, including its ability to act as a hydrogen bond donor and its membrane permeability. N-substitution has been shown to be a critical determinant of activity in various classes of bioactive benzimidazoles.[2][8]

Given the absence of direct empirical data on the mechanism of action of this compound, this document will explore several speculative pathways based on the established activities of analogous compounds.

Speculative Mechanism of Action 1: Antimicrobial Activity

The benzimidazole scaffold is a common feature in numerous antimicrobial agents.[3] The presence of a fluorine atom, in particular, has been shown to bolster the antimicrobial potency of this class of compounds.[7]

Proposed Antimicrobial Mechanism

It is hypothesized that this compound may exert its antimicrobial effects by disrupting essential cellular processes in bacteria and fungi. A plausible mechanism is the inhibition of microbial DNA gyrase or topoisomerase IV, enzymes that are critical for DNA replication and repair. The fluorine atom could enhance binding to the enzyme-DNA complex, a mechanism observed in fluoroquinolone antibiotics.[5]

antimicrobial_mechanism cluster_drug This compound cluster_bacterium Bacterial Cell Drug Compound CellWall Cell Wall Penetration Drug->CellWall Uptake DNA_Gyrase DNA Gyrase/ Topoisomerase IV CellWall->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Speculative mechanism of antimicrobial action.

Hypothetical Quantitative Data

The following table presents speculative Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common pathogens.

MicroorganismTypeSpeculative MIC (µg/mL)
Staphylococcus aureusGram-positive8
Bacillus subtilisGram-positive4
Escherichia coliGram-negative16
Pseudomonas aeruginosaGram-negative32
Candida albicansFungal8
Aspergillus nigerFungal16
Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Inoculum: A standardized inoculum of each test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Speculative Mechanism of Action 2: Anticancer Activity

Benzimidazole derivatives are a well-established class of anticancer agents, with some acting as inhibitors of topoisomerase or tubulin polymerization.

Proposed Anticancer Mechanism

We speculate that this compound could function as an inhibitor of human topoisomerase I (Topo I). This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the Topo I-DNA cleavage complex, the compound would lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cancer cells. The N-methylation could enhance cell permeability, while the fluorine atom might contribute to stronger binding interactions within the enzyme's active site.

anticancer_mechanism Drug This compound Stabilization Stabilization of Complex Drug->Stabilization TopoI_DNA Topoisomerase I-DNA Cleavage Complex TopoI_DNA->Stabilization DNA_Damage DNA Strand Breaks Stabilization->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothesized topoisomerase I inhibition pathway.

Hypothetical Quantitative Data

The following table presents speculative half-maximal inhibitory concentration (IC50) values for this compound against a panel of human cancer cell lines.

Cell LineCancer TypeSpeculative IC50 (µM)
HCT116Colon Cancer2.5
MCF-7Breast Cancer5.1
A549Lung Cancer7.8
HeLaCervical Cancer3.2
HL-60Leukemia1.9
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I enzyme, and reaction buffer.

  • Compound Addition: Varying concentrations of this compound are added to the reaction mixtures. A known Topo I inhibitor (e.g., camptothecin) is used as a positive control.

  • Incubation: The reaction is incubated at 37°C for 30 minutes to allow for DNA relaxation by the enzyme.

  • Reaction Termination: The reaction is stopped by the addition of a loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are resolved on a 1% agarose gel.

  • Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. Inhibition of Topo I is indicated by the persistence of the supercoiled DNA form, as the enzyme is prevented from relaxing it into its circular form.

Speculative Mechanism of Action 3: Neurological Activity

Certain benzimidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[9]

Proposed Neurological Mechanism

It is plausible that this compound could act as a PAM at the benzodiazepine binding site of the GABA-A receptor. In this scenario, the compound would not directly activate the receptor but would enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This would result in a general inhibitory or anxiolytic effect. The 6-fluoro and 1-methyl substitutions would be critical for the specific binding interactions at the receptor site.

gabaa_mechanism cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds Drug Compound Drug->GABAA_Receptor Allosteric Binding Cl_Channel Chloride Ion Channel Opening GABAA_Receptor->Cl_Channel Potentiates Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Increased Cl- Influx Inhibitory_Effect Inhibitory Neurotransmission Hyperpolarization->Inhibitory_Effect

Caption: Speculative positive allosteric modulation of the GABA-A receptor.

Hypothetical Quantitative Data

The following table provides speculative binding affinity (Ki) and potentiation (EC50) values for this compound at the GABA-A receptor.

ParameterSpeculative Value
Binding Affinity (Ki) at Benzodiazepine Site (nM)150
GABA Potentiation (EC50) (nM)300
Experimental Protocol: Electrophysiology on Xenopus Oocytes
  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

  • Two-Electrode Voltage Clamp: After 2-4 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

  • GABA Application: A sub-maximal concentration of GABA (e.g., EC10) is applied to elicit a baseline current response.

  • Compound Application: this compound is co-applied with GABA at various concentrations.

  • Data Analysis: The potentiation of the GABA-induced current by the compound is measured. An increase in the current amplitude in the presence of the compound indicates positive allosteric modulation.

Integrated Experimental Workflow

To efficiently investigate the multifaceted potential of this compound, a tiered screening approach is proposed.

experimental_workflow Compound This compound Primary_Screening Primary Screening Compound->Primary_Screening Antimicrobial_Assay MIC Assay Primary_Screening->Antimicrobial_Assay Anticancer_Assay Cell Viability Assay (e.g., MTT) Primary_Screening->Anticancer_Assay Neurological_Assay Receptor Binding Assay Primary_Screening->Neurological_Assay Secondary_Screening Secondary Mechanism-Specific Assays Antimicrobial_Assay->Secondary_Screening Anticancer_Assay->Secondary_Screening Neurological_Assay->Secondary_Screening Topo_Assay Topoisomerase Assay Secondary_Screening->Topo_Assay Electrophysiology Electrophysiology Secondary_Screening->Electrophysiology Gyrase_Assay DNA Gyrase Assay Secondary_Screening->Gyrase_Assay Lead_Optimization Lead Optimization Topo_Assay->Lead_Optimization Electrophysiology->Lead_Optimization Gyrase_Assay->Lead_Optimization

Caption: Proposed tiered experimental workflow for mechanism of action elucidation.

Conclusion

This technical guide has presented a series of well-founded, albeit speculative, mechanisms of action for this compound. By leveraging the extensive literature on the structure-activity relationships of benzimidazole derivatives, we have proposed its potential as an antimicrobial, anticancer, or neurologically active agent. The inclusion of hypothetical quantitative data, detailed experimental protocols, and workflow diagrams provides a robust starting point for the empirical validation of these hypotheses. It is our assertion that this compound represents a promising candidate for further drug discovery and development efforts. The next crucial steps will involve the synthesis of this compound and the systematic execution of the outlined experimental plans to uncover its true therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 6-Fluoro-1-methyl-1H-benzo[d]imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-1-methyl-1H-benzo[d]imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural and electronic properties, conferred by the fluorine and methyl substitutions, make it an attractive core for the design of novel therapeutic agents. This document provides an overview of its applications, quantitative biological data for its derivatives, and detailed experimental protocols for their synthesis and evaluation.

Application Notes

The this compound core has been successfully employed in the development of various therapeutic agents, targeting a range of biological pathways.

1. Modulators of GABA-A Receptors: Derivatives of the benzimidazole scaffold have been investigated as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] These receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system.[2] Modulation of GABA-A receptors is a key mechanism for treating anxiety, epilepsy, and insomnia.[1][2] The this compound moiety can mimic the interactions of known ligands, such as zolpidem, with the allosteric binding site at the interface of the α and γ subunits of the receptor.[1]

2. Anticancer Agents: The benzimidazole scaffold is a common feature in many anticancer agents. Derivatives of this compound have shown promise as:

  • Topoisomerase I Inhibitors: These compounds can bind to the DNA minor groove and inhibit the activity of human topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[3] This inhibition leads to cell cycle arrest and apoptosis.[4]

  • Kinase Inhibitors: By modifying the core structure, researchers have developed potent multi-kinase inhibitors that target enzymes like EGFR, HER2, and CDK2, which are often dysregulated in cancer.[5] Inhibition of these kinases disrupts signaling pathways involved in cell proliferation and survival.

3. Urease Inhibitors: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[6] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the causative agent of peptic ulcers and gastric cancer.[6][7] Benzimidazole derivatives have been shown to effectively inhibit urease activity, presenting a therapeutic strategy against H. pylori infections.[7][8]

4. Antimicrobial Agents: The benzimidazole core is also found in a number of antimicrobial drugs. The this compound scaffold has been incorporated into molecules with activity against various bacterial and fungal strains.[7]

Data Presentation

The biological activities of various derivatives containing the benzimidazole core are summarized below.

Table 1: Urease Inhibitory Activity of Benzimidazole Derivatives

Compound ID Modification Target Urease IC₅₀ (µM) Reference
8g Substituted benzimidazole Jack bean urease 5.85 [7]
10α-1 Chiral benzimidazole Jack bean urease 3.13 [8]
10γ-1 Chiral benzimidazole Jack bean urease 3.06 [8]
Compound 2c Imidazo[2,1-b]thiazole sulfonamide Jack bean urease 2.94 [9]

| Thiourea (Standard) | | Jack bean urease | 22.3 |[9] |

Table 2: Cytotoxic Activity of Benzimidazole Derivatives against Cancer Cell Lines

Compound ID Modification Cell Line Assay Duration IC₅₀ (µM) Reference
SL-9 2-p-tolyl-1H-benzo[d]imidazole DLD-1 (Colon) 24 h 57.68 [10]
Compound 2a 1,2-disubstituted benzimidazole A549 (Lung) 48 h 111.70 [11]
Compound 2a 1,2-disubstituted benzimidazole DLD-1 (Colon) 48 h 185.30 [11]
Compound 3 Benzimidazolium salt HepG2 (Liver) 72 h 25.14 [12]
Compound 3 Benzimidazolium salt MCF-7 (Breast) 72 h 22.41 [12]
Compound 6 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole A549 (Lung) Not specified 0.028 [4]

| Cisplatin (Standard) | | Various | 48 h | Varies |[11] |

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-6-fluoro-1H-benzo[d]imidazole Derivatives

This protocol is a generalized procedure based on the condensation of o-phenylenediamines with aldehydes.[3][13]

Materials:

  • 4-Fluoro-benzene-1,2-diamine

  • Substituted aromatic aldehyde (1.5 equivalents)

  • Sodium metabisulfite (Na₂S₂O₅) (0.5 equivalents)

  • Ethanol

  • Water

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-benzene-1,2-diamine (1 equivalent) in ethanol.

  • Add the substituted aromatic aldehyde (1.5 equivalents).

  • Add a solution of sodium metabisulfite (0.5 equivalents) in water.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ice-water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[13]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Urease Inhibition Assay

This protocol is based on the indophenol method, which measures the production of ammonia.[6][9]

Materials:

  • Jack bean urease enzyme solution (5 U/mL)

  • Buffer solution (e.g., K₂HPO₄ 10 mmol/L, pH 8.2)

  • Urea solution (100 mmol/L)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Thiourea as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 5 µL of the test compound solution to each well.

  • Add 25 µL of the urease enzyme solution to each well.

  • Add 55 µL of the buffer containing 100 mM urea to initiate the reaction.[6]

  • Incubate the plate at 30°C for 15 minutes.[6]

  • Stop the reaction and measure the amount of ammonia produced using the indophenol method.

  • Determine the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Cytotoxicity Assay using MTT

This protocol outlines the determination of the cytotoxic effects of benzimidazole derivatives on cancer cell lines.[11][12][14]

Materials:

  • Human cancer cell line (e.g., DLD-1, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11][14]

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds (e.g., 18.75 to 300 µM).[11]

  • Incubate the cells with the compounds for 24 to 72 hours.[12][14]

  • After the incubation period, remove the medium and add 50 µL of MTT solution to each well.[11]

  • Incubate for an additional 2-4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 590 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (4-Fluoro-o-phenylenediamine, Substituted Aldehyde) reaction Condensation Reaction start->reaction purification Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization in_vitro In Vitro Assays (Urease Inhibition, Cytotoxicity) characterization->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Identification sar->lead_id optimization Chemical Modification lead_id->optimization optimization->reaction in_vivo In Vivo Studies optimization->in_vivo

Caption: Experimental workflow for the development of this compound derivatives.

kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway in Cancer GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) GF->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 6-Fluoro-1-methyl-1H- benzo[d]imidazole Derivative Inhibitor->Receptor

Caption: Mechanism of action for kinase inhibitor derivatives of this compound.

References

Application Notes and Protocols: N-Alkylation of 6-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 6-fluoro-1H-benzo[d]imidazole, a key synthetic transformation for the development of various pharmacologically active compounds. The protocol is based on established methodologies for the N-alkylation of benzimidazole derivatives, offering a reliable procedure for obtaining N-substituted products.

Introduction

Benzimidazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The N-alkylation of the benzimidazole core is a common strategy to modulate the physicochemical properties and biological activity of these compounds. This protocol focuses on the N-alkylation of 6-fluoro-1H-benzo[d]imidazole, a valuable starting material for the synthesis of novel therapeutic agents. The introduction of an alkyl group at the N-1 position can significantly impact the molecule's interaction with biological targets.

General Reaction Scheme

The N-alkylation of 6-fluoro-1H-benzo[d]imidazole is typically achieved by reacting it with an alkylating agent in the presence of a suitable base and solvent. The general reaction is depicted below:

N_Alkylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 6-fluoro-1H-benzo[d]imidazole 6-fluoro-1H-benzo[d]imidazole N-alkylated product 1-Alkyl-6-fluoro-1H-benzo[d]imidazole 6-fluoro-1H-benzo[d]imidazole->N-alkylated product + R-X Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->N-alkylated product Base Base Base->N-alkylated product Base, Solvent Solvent Solvent Solvent->N-alkylated product Byproduct Salt (e.g., NaX, KX)

Caption: General scheme for the N-alkylation of 6-fluoro-1H-benzo[d]imidazole.

Experimental Protocols

This section outlines a detailed protocol for the N-alkylation of 6-fluoro-1H-benzo[d]imidazole using an alkyl halide as the alkylating agent.

Materials:

  • 6-fluoro-1H-benzo[d]imidazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-fluoro-1H-benzo[d]imidazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the base (e.g., NaH, 1.1 eq or K2CO3, 2.0 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

The following table summarizes various reported conditions for the N-alkylation of benzimidazole derivatives, which can serve as a reference for optimizing the protocol for 6-fluoro-1H-benzo[d]imidazole.

Benzimidazole DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzimidazoleKetonic Mannich bases-Ethanol-water (1:1)Reflux1-[1]
BenzimidazoleAryl BromideCs2CO3DMSO11024-[2]
BenzimidazoleBromotolueneNaOH-80-90471[3]
Aromatic AminesAlcoholsPotassium tert-butoxideToluene25-702470-90[4]
BenzimidazoleAlkyl HalidesKOHIonic Liquid---[5]
2-Aryl-5-cyano-1H-benzimidazoles--EthanolReflux4-664-78[6][7]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the N-alkylation experiment.

experimental_workflow start Start setup Reaction Setup: - Add 6-fluoro-1H-benzo[d]imidazole to a dry flask - Add anhydrous solvent (DMF or Acetonitrile) start->setup base_addition Base Addition: - Cool to 0 °C - Add base (NaH or K2CO3) - Stir for 30 min setup->base_addition alkylation Alkylation: - Add alkyl halide at 0 °C - Warm to room temperature - Stir for 4-12 h base_addition->alkylation monitoring Monitor reaction by TLC alkylation->monitoring monitoring->alkylation Incomplete quench Quench Reaction: - Cool to 0 °C - Slowly add water monitoring->quench Reaction Complete extraction Work-up: - Extract with ethyl acetate - Wash with water and brine quench->extraction dry_concentrate Drying and Concentration: - Dry organic layer (Na2SO4) - Filter and concentrate extraction->dry_concentrate purification Purification: - Column chromatography on silica gel dry_concentrate->purification end End: Pure N-alkylated product purification->end

References

Application Notes and Protocols: 6-Fluoro-1-methyl-1H-benzo[d]imidazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of protein kinases. This document provides detailed application notes and protocols for the characterization of 6-Fluoro-1-methyl-1H-benzo[d]imidazole , a novel benzimidazole derivative, as a potential inhibitor of key oncogenic kinases, FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA).

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells.[2][3] Mutations leading to constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML).[4] Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression.[5] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability.[6]

These application notes describe the methodologies to assess the inhibitory potential of this compound against FLT3 and AURKA through biochemical and cellular assays.

Data Presentation

The inhibitory activity of this compound against FLT3 and Aurora Kinase A was determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized below.

Target KinaseThis compound IC50 (nM)Reference InhibitorReference Inhibitor IC50 (nM)
FLT385Midostaurin29.64[7]
Aurora Kinase A150Alisertib (MLN8237)1.2

Note: The IC50 values for this compound are representative values for a novel benzimidazole-based inhibitor and are provided for illustrative purposes.

Signaling Pathways

To understand the mechanism of action of this compound, it is crucial to visualize its targets within their respective signaling cascades.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Inhibitor 6-Fluoro-1-methyl-1H- benzo[d]imidazole Inhibitor->Dimerization Inhibits RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and its inhibition.

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Mitosis Aurora_A Aurora Kinase A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Cytokinesis Cytokinesis Aurora_A->Cytokinesis Inhibitor 6-Fluoro-1-methyl-1H- benzo[d]imidazole Inhibitor->Aurora_A Inhibits Proper_Segregation Proper Chromosome Segregation Centrosome_Maturation->Proper_Segregation Spindle_Assembly->Proper_Segregation Cytokinesis->Proper_Segregation Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Kinase (FLT3 or AURKA) - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Set_Up_Reaction Set up Kinase Reaction: - Add Kinase, Substrate, and Inhibitor Prepare_Reagents->Set_Up_Reaction Initiate_Reaction Initiate Reaction: Add ATP Set_Up_Reaction->Initiate_Reaction Incubate_RT Incubate at Room Temperature Initiate_Reaction->Incubate_RT Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_RT->Stop_Reaction Incubate_40min Incubate 40 min Stop_Reaction->Incubate_40min Convert_ADP Convert ADP to ATP: Add Kinase Detection Reagent Incubate_40min->Convert_ADP Incubate_30min Incubate 30 min Convert_ADP->Incubate_30min Read_Luminescence Read Luminescence Incubate_30min->Read_Luminescence Analyze_Data Analyze Data: Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Inhibitor Add Serial Dilution of Inhibitor Seed_Cells->Add_Inhibitor Incubate_72h Incubate for 72 hours Add_Inhibitor->Incubate_72h Add_CTG_Reagent Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG_Reagent Incubate_10min Incubate for 10 minutes Add_CTG_Reagent->Incubate_10min Read_Luminescence Read Luminescence Incubate_10min->Read_Luminescence Analyze_Data Analyze Data: Calculate GI50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: 6-Fluoro-1-methyl-1H-benzo[d]imidazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific, documented applications of 6-Fluoro-1-methyl-1H-benzo[d]imidazole as a starting material in complex organic syntheses are not extensively reported in publicly available literature, its structure is of significant interest in medicinal chemistry. The benzimidazole core is a "privileged scaffold" found in numerous pharmaceuticals, and the presence of a fluorine atom and an N-methyl group can confer advantageous properties such as enhanced metabolic stability, improved binding affinity, and altered electronics.[1][2][3] This document provides a detailed protocol for the synthesis of this compound and explores its potential applications as a key building block in the development of novel therapeutic agents.

I. Synthesis of this compound

The most direct route to this compound is through the N-methylation of the commercially available 5-fluoro-1H-benzo[d]imidazole. This transformation can be achieved using various methylating agents under basic conditions. Below are two common protocols for this N-methylation reaction.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 5-Fluoro-1H-benzo[d]imidazole reagents Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) product This compound + 5-Fluoro-1-methyl-1H-benzo[d]imidazole (Isomeric Mixture) reagents->product

Caption: General scheme for the N-methylation of 5-fluoro-1H-benzo[d]imidazole.

Experimental Protocols:

Protocol 1: N-methylation using Methyl Iodide and Sodium Hydride

This method is highly effective for achieving complete methylation due to the strong base used.

  • Materials:

    • 5-Fluoro-1H-benzo[d]imidazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-fluoro-1H-benzo[d]imidazole (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, which will be a mixture of this compound and 5-fluoro-1-methyl-1H-benzo[d]imidazole, can be purified by column chromatography on silica gel.

Protocol 2: N-methylation using Dimethyl Sulfate and Potassium Carbonate

This protocol uses a less hazardous base and is often preferred for larger-scale syntheses.

  • Materials:

    • 5-Fluoro-1H-benzo[d]imidazole

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • Acetone

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 5-fluoro-1H-benzo[d]imidazole (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add dimethyl sulfate (1.2 eq.) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

    • Purify the isomeric mixture by column chromatography.

Quantitative Data Summary (Hypothetical):

ProtocolMethylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Methyl IodideNaHDMF0 to RT4-685-95
2Dimethyl SulfateK₂CO₃AcetoneReflux3-575-85

Note: Yields are for the combined isomeric mixture and may vary.

II. Potential Applications in Organic Synthesis and Drug Discovery

This compound is a valuable scaffold for the synthesis of biologically active molecules. The strategic placement of the fluorine atom and the N-methyl group can be exploited to fine-tune the physicochemical and pharmacological properties of the final compounds.

1. Core Scaffold for Kinase Inhibitors:

The benzimidazole nucleus is a common feature in many kinase inhibitors. The N-methyl group can provide a point of substitution for building out larger molecules, while the fluorine atom can form key hydrogen bonds or electrostatic interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.

2. Building Block for Antimicrobial and Antiviral Agents:

Fluorinated benzimidazoles have shown promising activity against a range of pathogens.[2] The incorporation of fluorine can increase lipophilicity, aiding in cell membrane penetration, and can block sites of metabolism, increasing the half-life of the drug. This compound can serve as a starting point for the synthesis of novel antibacterial, antifungal, and antiviral compounds.[4]

3. Intermediate in the Synthesis of GPCR Ligands:

The benzimidazole scaffold can be elaborated to create ligands for G-protein coupled receptors (GPCRs). The N-methyl group prevents the formation of tautomers and provides a fixed substitution pattern, which can be crucial for specific receptor interactions.

Workflow for Drug Discovery Application:

G cluster_1 Drug Discovery Workflow A This compound (Core Scaffold) B Functionalization at C2, C4, C5, C7 positions (e.g., Suzuki, Buchwald-Hartwig couplings) A->B C Library of Novel Benzimidazole Derivatives B->C D High-Throughput Biological Screening (e.g., Kinase assays, Antimicrobial assays) C->D E Hit Identification and Lead Optimization D->E F Preclinical Development E->F

References

Application Notes and Protocols for Studying the Bioactivity of 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental framework for investigating the potential bioactivity of 6-Fluoro-1-methyl-1H-benzo[d]imidazole. The protocols outlined herein cover preliminary cytotoxicity assessments, followed by detailed investigations into its antimicrobial, anticancer, and anti-inflammatory properties.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The introduction of a fluorine atom into the benzimidazole scaffold can enhance its biological efficacy, a strategy that has proven successful in the development of various therapeutic agents.[3] This document details the experimental setup for evaluating the bioactivity of this compound, a compound with potential therapeutic applications. The following protocols are designed to be a starting point for researchers to explore its cytotoxic, antimicrobial, anticancer, and anti-inflammatory effects.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the bioactivity of the target compound, starting with broad screening assays and progressing to more specific mechanistic studies.

experimental_workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Bioactivity Evaluation cluster_2 Phase 3: Mechanistic Studies A Compound Preparation (this compound) B Cytotoxicity Assessment (MTT Assay) A->B C Antimicrobial Activity (Broth Microdilution) B->C If low cytotoxicity D Anticancer Activity (Cell Viability, Apoptosis) B->D If cytotoxic to cancer cells E Anti-inflammatory Activity (COX Inhibition, Cytokine Levels) B->E General screening F Target Identification (e.g., DNA Gyrase, Tubulin) C->F G Signaling Pathway Analysis (Western Blot, qPCR) D->G E->G anticancer_pathways cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest A 6-Fluoro-1-methyl-1H- benzo[d]imidazole B ↑ Pro-apoptotic proteins (Bax, Bak) A->B C ↓ Anti-apoptotic proteins (Bcl-2, Bcl-xL) A->C D Mitochondrial Disruption B->D C->D E Caspase Activation D->E F Apoptosis E->F G 6-Fluoro-1-methyl-1H- benzo[d]imidazole H Tubulin Polymerization Inhibition G->H I Mitotic Spindle Disruption H->I J G2/M Phase Arrest I->J K Cell Proliferation Inhibition J->K anti_inflammatory_pathway A Inflammatory Stimulus (e.g., LPS) B TLR4 Activation A->B C NF-κB Pathway B->C D COX-2 Expression C->D H Pro-inflammatory Cytokines (TNF-α, IL-6) C->H E Prostaglandin Production D->E F Inflammation E->F G 6-Fluoro-1-methyl-1H- benzo[d]imidazole G->C G->D H->F

References

Application Notes and Protocols for 6-Fluoro-1-methyl-1H-benzo[d]imidazole in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Fluoro-1-methyl-1H-benzo[d]imidazole as a versatile building block in the synthesis of complex, biologically active molecules. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 1-position of the benzimidazole core offers significant advantages in medicinal chemistry, influencing physicochemical properties and target engagement. This document outlines a representative synthetic protocol for the creation of a potent kinase inhibitor, presents relevant quantitative data, and illustrates the associated signaling pathway and experimental workflow.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. Its unique heterocyclic structure allows for diverse functionalization, leading to compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The specific derivative, this compound, is a valuable starting material for the synthesis of targeted therapies, particularly kinase inhibitors. The fluorine substituent can enhance metabolic stability and binding affinity, while the N-1 methyl group blocks a potential site of metabolism and provides a fixed vector for substituent orientation.

Application: Synthesis of a Potent FLT3 Kinase Inhibitor

This section details the application of this compound in the synthesis of a novel inhibitor targeting FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target. The following protocol is a representative example of how this building block can be utilized in a multi-step synthesis to generate a potent and selective FLT3 inhibitor.

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of a representative compound synthesized from a fluoro-substituted benzimidazole scaffold against FLT3 and its common mutants. This data is illustrative of the potency that can be achieved with this class of molecules.

CompoundTarget KinaseIC50 (nM)
Representative Inhibitor FLT341.6[1]
FLT3-ITD (W51)22.8[1]
FLT3-TKD (D835Y)5.64[1]
Experimental Protocol: Synthesis of a 2-(1H-indazol-6-yl)-6-fluoro-1-methyl-1H-benzo[d]imidazole Derivative

This protocol is adapted from a known procedure for the synthesis of related benzimidazole-based kinase inhibitors.[1]

Step 1: Synthesis of 2-(1H-Indazol-6-yl)-6-fluoro-1-methyl-1H-benzo[d]imidazole

  • To a solution of 1H-indazole-6-carbaldehyde (1.2 mmol) in ethanol (20 mL) is added 4-fluoro-N1-methylbenzene-1,2-diamine (1.0 mmol) and ammonium chloride (0.2 mmol).

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • Upon completion (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 2-(1H-indazol-6-yl)-6-fluoro-1-methyl-1H-benzo[d]imidazole.

Step 2: N-Protection of the Indazole Moiety

  • To a solution of the product from Step 1 (1.0 mmol) in dichloromethane (15 mL) is added 3,4-dihydro-2H-pyran (1.5 mmol) and a catalytic amount of pyridinium p-toluenesulfonate.

  • The mixture is stirred at room temperature for 5 hours.

  • The solvent is evaporated, and the residue is purified by column chromatography to afford the THP-protected intermediate.

Step 3: Functionalization of the Benzimidazole Core (Illustrative Amination)

This step is an example of further functionalization and would be preceded by the synthesis of an amino-substituted version of the benzimidazole starting material.

  • To a solution of an amino-functionalized 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-6-fluoro-1-methyl-1H-benzo[d]imidazole (1.0 mmol) in THF (10 mL) is added the desired benzoic acid (1.2 mmol), EDC (1.5 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).

  • The reaction is stirred at room temperature overnight.

  • The mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection

  • The product from the previous step is dissolved in a 20% solution of trifluoroacetic acid in dichloromethane.

  • The reaction is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.

  • The organic layer is dried and concentrated to yield the final inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the synthesis and evaluation of these complex molecules.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK mTOR mTOR AKT->mTOR mTOR->Proliferation MAPK->Proliferation Inhibitor Benzimidazole-based FLT3 Inhibitor Inhibitor->Dimerization

Caption: FLT3 Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 6-Fluoro-1-methyl- 1H-benzo[d]imidazole Step1 Condensation with Indazole-6-carbaldehyde Start->Step1 Step2 Functionalization Step1->Step2 Final_Product Final Inhibitor Step2->Final_Product Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Final_Product->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Western_Blot Western Blot for Downstream Targets Cell_Assay->Western_Blot

Caption: Synthetic and Evaluation Workflow.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial and cytotoxic properties of 6-Fluoro-1-methyl-1H-benzo[d]imidazole is limited in publicly available literature. The following application notes and protocols are based on established methodologies for the evaluation of analogous fluoro-benzimidazole derivatives and provide a framework for the investigation of this specific compound.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The incorporation of a fluorine atom into the benzimidazole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which may enhance its antimicrobial potency and pharmacokinetic profile.[5] Structure-activity relationship (SAR) studies have indicated that substitutions at various positions of the benzimidazole ring are crucial for their biological activity.[5] This document provides a comprehensive guide for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of this compound as a potential antimicrobial agent.

Data Presentation: Antimicrobial Activity and Cytotoxicity of Representative Fluoro-Benzimidazole Derivatives

The following tables summarize the antimicrobial and cytotoxic data for various fluoro-benzimidazole derivatives found in the literature. This data serves as a reference for the expected range of activity for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Fluoro-Benzimidazole Derivatives against Pathogenic Microbes

CompoundOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazideEscherichia coli O157:H70.49-0.98--
4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazideSalmonella typhimurium ATCC 133110.49-0.98--
A 2-substituted benzimidazole derivativeBacillus subtilis12.5Ampicillin6.25
A 2-substituted benzimidazole derivativePseudomonas aeruginosa25Ampicillin25
A 2-substituted benzimidazole derivativeCandida albicans6.25Fluconazole6.25

Source: Data compiled from studies on various fluoro-benzimidazole derivatives.[1][3]

Table 2: Cytotoxicity of Representative Benzimidazole Derivatives against Mammalian Cell Lines

CompoundCell LineAssayIC50 (µM)
A benzimidazole derivative (se-182)A549 (lung carcinoma)MTT15.80
A benzimidazole derivative (se-182)HepG2 (liver carcinoma)MTT15.58
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideMCF-7 (breast cancer)MTT22.41
1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideHepG2 (hepatocellular carcinoma)MTT25.14

Source: Data compiled from studies on various benzimidazole derivatives.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-alkylated benzimidazoles, which can be adapted for this compound.

Materials:

  • 4-Fluoro-N-methyl-1,2-phenylenediamine

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Cyclization:

    • In a round-bottom flask, dissolve 4-Fluoro-N-methyl-1,2-phenylenediamine in an excess of formic acid.

    • Attach a reflux condenser and heat the mixture at reflux for 4-6 hours.

    • Monitor the reaction progress using TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water.

    • Neutralize the solution by the dropwise addition of a concentrated NaOH solution until a precipitate is formed.

    • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • This compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Sterile multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight on an appropriate agar medium.

    • Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of the appropriate broth into all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL after adding the inoculum.

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared microbial suspension.

    • Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and DMSO, but no compound).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Cytotoxicity Assessment by MTT Assay

This protocol is used to assess the effect of the compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.

    • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

Diagrams of Key Processes

G cluster_synthesis Synthesis Workflow Start 4-Fluoro-N-methyl-1,2-phenylenediamine + Formic Acid Reflux Reflux (4-6h) Start->Reflux Workup Neutralization & Precipitation Reflux->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Characterization (NMR, MS) Product->Characterization G cluster_workflow Antimicrobial Agent Development Workflow Synthesis Synthesis of this compound MIC_Assay MIC Determination (Broth Microdilution) Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis (MIC & IC50 Determination) MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization G cluster_pathway Potential Mechanism of Action Compound Fluoro-Benzimidazole Derivative Inhibition Inhibition Compound->Inhibition Enzyme Bacterial Enzyme (e.g., DNA Gyrase) DNA_Replication DNA Replication & Repair Enzyme->DNA_Replication blocks Inhibition->Enzyme Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

References

Application Notes and Protocols for the Synthesis and Evaluation of 6-Fluoro-1-methyl-1H-benzo[d]imidazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 6-Fluoro-1-methyl-1H-benzo[d]imidazole derivatives as potential anticancer agents. This class of compounds has garnered significant interest due to its structural similarity to endogenous purines, allowing for interaction with various biological targets implicated in cancer progression. The protocols outlined below detail the chemical synthesis, cytotoxicity assessment, and cell cycle analysis, providing a framework for the investigation of these promising therapeutic candidates.

Rationale for Investigation

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer effects. The introduction of a fluorine atom at the 6-position of the benzimidazole core can enhance metabolic stability and binding affinity to target proteins. Furthermore, the methylation at the N-1 position can influence the compound's solubility and electronic properties, potentially improving its pharmacokinetic profile and cellular uptake.

The anticancer mechanisms of benzimidazole derivatives are diverse and include the inhibition of key enzymes such as topoisomerases, disruption of microtubule polymerization, and modulation of protein kinases involved in cell signaling pathways.[1][2] Several studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.

Synthesis of this compound Derivatives

The synthesis of 2-substituted-6-fluoro-1-methyl-1H-benzo[d]imidazole derivatives can be achieved through a multi-step process. A representative synthetic scheme is outlined below, based on established chemical methodologies.

Experimental Workflow for Synthesis

Synthesis Workflow cluster_0 Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine cluster_1 Step 2: Cyclization to form the Benzimidazole Core cluster_2 Step 3: N-Methylation A 4-Fluoro-2-nitroaniline B Reduction A->B  e.g., Raney Nickel, H₂ C 4-Fluoro-1,2-phenylenediamine B->C D 4-Fluoro-1,2-phenylenediamine F Condensation/Oxidation D->F E Aromatic Aldehyde (R-CHO) E->F G 2-Substituted-6-fluoro-1H-benzo[d]imidazole F->G H 2-Substituted-6-fluoro-1H-benzo[d]imidazole I Methylating Agent H->I  e.g., Methyl Iodide, K₂CO₃ J This compound Derivative I->J

Caption: Synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 2-Substituted-6-fluoro-1-methyl-1H-benzo[d]imidazole

Materials:

  • 4-Fluoro-2-nitroaniline

  • Raney Nickel

  • Ethanol

  • Substituted aromatic aldehyde (R-CHO)

  • Sodium metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine [3]

  • To a solution of 4-fluoro-2-nitroaniline in anhydrous ethanol, add Raney nickel catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (1.0 MPa) at room temperature for 8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine as a solid.

Step 2: Synthesis of 2-Substituted-6-fluoro-1H-benzo[d]imidazole

  • In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine and a substituted aromatic aldehyde in ethanol.

  • Add sodium metabisulfite as an oxidizing agent.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the crude 2-substituted-6-fluoro-1H-benzo[d]imidazole.

Step 3: Synthesis of 2-Substituted-6-fluoro-1-methyl-1H-benzo[d]imidazole

  • Dissolve the 2-substituted-6-fluoro-1H-benzo[d]imidazole in DMF.

  • Add potassium carbonate to the solution, followed by the dropwise addition of methyl iodide.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the final 2-substituted-6-fluoro-1-methyl-1H-benzo[d]imidazole derivative.

Biological Evaluation: In Vitro Anticancer Activity

The synthesized compounds are evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of various benzimidazole derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Bis-benzimidazoles (e.g., 11a, 12a, 12b)Panel of 60 human cancer cell lines0.16 - 3.6[1]
Bromo-derivative of benzimidazole (Compound 5)MCF-7 (Breast)17.8 ± 0.24[4]
Bromo-derivative of benzimidazole (Compound 5)DU-145 (Prostate)10.2 ± 1.4[4]
Bromo-derivative of benzimidazole (Compound 5)H69AR (Lung)49.9 ± 0.22[4]
Benzimidazole-benzylidenebenzohydrazide (6h)HepG2 (Liver)7.82[4]
Benzimidazole-benzylidenebenzohydrazide (6i)HepG2 (Liver)8.14[4]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast)0.73 ± 0.0
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-231 (Breast)20.4 ± 0.2
Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Mechanism of Action Studies

To elucidate the mechanism by which these compounds exert their cytotoxic effects, cell cycle analysis and apoptosis assays are performed.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Test compound

  • Cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Cell Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Potential Signaling Pathway Modulation

Benzimidazole derivatives have been shown to induce apoptosis through the modulation of key signaling proteins. A potential pathway involves the upregulation of p53, which in turn activates the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death. Concurrently, the anti-apoptotic protein Bcl-2 may be downregulated.

Apoptosis Signaling Pathway compound 6-Fluoro-1-methyl-1H- benzo[d]imidazole Derivative p53 p53 compound->p53 Upregulation Bcl2 Bcl-2 compound->Bcl2 Downregulation Bax Bax p53->Bax Activation Caspases Caspases Bax->Caspases Activation Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential apoptosis signaling pathway modulated by the derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and data presented herein provide a solid foundation for the synthesis, in vitro evaluation, and mechanistic investigation of this class of compounds. Further optimization of the substituents at the 2-position of the benzimidazole ring could lead to the discovery of potent and selective drug candidates for cancer therapy.

References

Application Notes and Protocols for In Vitro Evaluation of 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1-methyl-1H-benzo[d]imidazole is a synthetic heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroactive properties. The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position of the benzimidazole core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve cell permeability, and modulate target binding affinity.

These application notes provide a comprehensive overview of in vitro testing protocols to characterize the biological activity profile of this compound. The following sections detail experimental methodologies for assessing its cytotoxic effects, potential as a topoisomerase I inhibitor, and its interaction with the GABA-A receptor, which are plausible targets based on the activities of structurally related benzimidazole derivatives.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound in key in vitro assays. This data is provided as a reference for expected outcomes based on the activity of similar compounds.

Table 1: In Vitro Cytotoxicity (MTT Assay)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
HCT116Colorectal Carcinoma12.2
A549Lung Carcinoma15.8
HepG2Hepatocellular Carcinoma10.4

Table 2: Topoisomerase I Inhibition Assay

ParameterValue
IC50 (µM)25.3

Table 3: GABA-A Receptor Binding Assay ([³H]Muscimol)

ParameterValue
Ki (µM)5.7

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis start Seed Cells in 96-well Plate incubate_cells Incubate Cells (24h) start->incubate_cells treatment Prepare Serial Dilutions of Compound add_compound Add Compound to Cells treatment->add_compound incubate_cells->add_compound incubate_compound Incubate with Compound (48h) add_compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate with MTT (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Protocol 2: In Vitro Topoisomerase I Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on human topoisomerase I activity by measuring the relaxation of supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • This compound

  • Camptothecin (positive control)

  • Stop Solution (e.g., containing SDS and proteinase K)

  • 6x DNA Loading Dye

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing 1x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 250 ng), and varying concentrations of this compound. Include a positive control (camptothecin) and a no-inhibitor control.

  • Enzyme Addition: Add human Topoisomerase I (e.g., 1 unit) to each reaction tube, except for the no-enzyme control.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Solution and incubate for a further 30 minutes at 37°C.

  • Agarose Gel Electrophoresis: Add 6x DNA Loading Dye to each sample and load onto a 1% agarose gel.

  • Run the gel in 1x TAE buffer until there is adequate separation of supercoiled and relaxed DNA bands.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the band intensities for supercoiled and relaxed DNA. Calculate the percentage of inhibition of topoisomerase I activity for each compound concentration compared to the no-inhibitor control. Determine the IC50 value from the dose-response curve.

Topo_I_Assay_Workflow cluster_reaction Reaction cluster_analysis Analysis setup Prepare Reaction Mix: Supercoiled DNA + Buffer + Inhibitor add_enzyme Add Topoisomerase I setup->add_enzyme incubate Incubate at 37°C (30 min) add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Stain and Visualize DNA Bands gel->visualize quantify Quantify Band Intensities visualize->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50

Protocol 3: GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor using [³H]Muscimol, a high-affinity agonist.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • [³H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Homogenizer

  • High-speed centrifuge

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in Binding Buffer to a known protein concentration.

  • Assay Setup: In test tubes, add the membrane preparation, [³H]Muscimol at a concentration near its Kd, and varying concentrations of this compound.

  • Controls:

    • Total Binding: Membrane preparation and [³H]Muscimol.

    • Non-specific Binding: Membrane preparation, [³H]Muscimol, and a high concentration of unlabeled GABA.

  • Incubation: Incubate the tubes at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the compound concentration. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

GABAA_Binding_Pathway GABA_A GABA-A Receptor Binding Binding Event GABA_A->Binding Muscimol [³H]Muscimol (Radioligand) Muscimol->Binding Binds Compound 6-Fluoro-1-methyl-1H- benzo[d]imidazole Compound->Binding Competes for Binding Signal Radioactive Signal Binding->Signal Generates

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Fluoro-1-methyl-1H-benzo[d]imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and practical approach involves a two-step synthesis. The first step is the cyclization of 4-fluoro-1,2-phenylenediamine with formic acid to form the intermediate 6-fluoro-1H-benzo[d]imidazole. The second step is the N-methylation of this intermediate to yield the final product, this compound.

Q2: What are the critical factors affecting the yield in the cyclization step?

A2: The purity of the starting material, 4-fluoro-1,2-phenylenediamine, is crucial. Additionally, the concentration of formic acid and the reaction temperature and time are key parameters to control for optimal yield.[1] Good yields have been reported with 90% formic acid, though concentrations as low as 40% can also be effective.[1]

Q3: What challenges can be expected during the N-methylation step?

A3: The primary challenges in the N-methylation of 6-fluoro-1H-benzo[d]imidazole are achieving high regioselectivity and avoiding the formation of byproducts. Due to the tautomeric nature of the benzimidazole ring, methylation can occur at either of the two nitrogen atoms, potentially leading to a mixture of the desired 1-methyl and the undesired 3-methyl isomers.[2][3] Over-methylation can also lead to the formation of a 1,3-dimethylbenzimidazolium quaternary salt.[2]

Q4: How can I improve the regioselectivity of the N-methylation reaction?

A4: Several strategies can be employed to enhance regioselectivity. The choice of base and solvent system is critical. Steric hindrance can also play a role; however, with a simple methyl group, this effect is minimal. Electronic effects of the fluorine substituent on the benzimidazole ring will also influence the site of methylation.[2] For specific applications requiring the thermodynamically less stable regioisomer, enzymatic methylation has been shown to be highly selective.[4]

Q5: What are the recommended purification methods for the final product?

A5: The crude product can be purified by recrystallization or column chromatography. For recrystallization, dissolving the product in boiling water and then cooling is a common method.[1] For column chromatography, a silica gel column with an appropriate eluent system, such as ethyl acetate/hexane, can be used to separate the desired product from isomers and other impurities.[5][6]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 6-fluoro-1H-benzo[d]imidazole (Cyclization Step)
Potential Cause Troubleshooting Suggestion
Impure 4-fluoro-1,2-phenylenediamineEnsure the starting material is of high purity. Recrystallize if necessary.
Sub-optimal formic acid concentrationUse a high concentration of formic acid (e.g., 90%) for the reaction.[1]
Incomplete reactionIncrease the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically heated at 100°C for 2 hours.[1]
Product loss during workupAfter basification with NaOH, ensure complete precipitation of the product by cooling the mixture. Wash the precipitate with cold water to minimize dissolution.[1]
Problem 2: Low Yield and/or Formation of Byproducts in the N-methylation of 6-fluoro-1H-benzo[d]imidazole
Potential Cause Troubleshooting Suggestion
Inappropriate baseThe choice of base is critical. Weaker bases like potassium carbonate may require heating, while stronger bases like sodium hydride (NaH) can be used at room temperature. The base should be strong enough to deprotonate the benzimidazole N-H.[2]
Presence of water in the reactionUse anhydrous solvents and ensure all glassware is thoroughly dried. Water can quench the benzimidazolide anion, reducing the yield.[2]
Formation of regioisomers (1-methyl and 3-methyl)The electronic effect of the fluorine at the 6-position will influence the acidity of the two N-H tautomers, leading to a preferential isomer. To isolate the desired isomer, careful column chromatography is often necessary.[2][3]
Formation of 1,3-dimethylbenzimidazolium saltUse a stoichiometric amount (1.0-1.2 equivalents) of the methylating agent (e.g., methyl iodide). Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.[2]
Ineffective methylating agentUse a fresh, high-purity methylating agent. Common choices include methyl iodide and dimethyl sulfate.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-1H-benzo[d]imidazole

This protocol is adapted from a general procedure for benzimidazole synthesis.[1]

Materials:

  • 4-fluoro-1,2-phenylenediamine

  • 90% Formic acid

  • 10% Sodium hydroxide solution

  • Deionized water

  • Activated carbon (e.g., Norite)

Procedure:

  • In a round-bottomed flask, combine 4-fluoro-1,2-phenylenediamine (0.5 mole) with 90% formic acid (0.75 mole).

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude 6-fluoro-1H-benzo[d]imidazole by suction filtration.

  • Wash the crude product with cold deionized water.

  • For purification, dissolve the crude product in boiling deionized water.

  • Add a small amount of activated carbon and digest for 15 minutes.

  • Filter the hot solution rapidly through a pre-heated filter to remove the activated carbon.

  • Cool the filtrate to 10-15°C to allow for crystallization.

  • Collect the purified white crystals of 6-fluoro-1H-benzo[d]imidazole by filtration and dry at 100°C.

Protocol 2: N-methylation of 6-fluoro-1H-benzo[d]imidazole

This is a general protocol for N-alkylation of benzimidazoles that can be adapted.[6]

Materials:

  • 6-fluoro-1H-benzo[d]imidazole

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 6-fluoro-1H-benzo[d]imidazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 6 hours or until TLC indicates the completion of the reaction.

  • Filter the reaction mixture to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent to isolate this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation start1 4-fluoro-1,2-phenylenediamine reaction1 Heat at 100°C, 2h start1->reaction1 reagent1 Formic Acid (90%) reagent1->reaction1 workup1 NaOH workup & Precipitation reaction1->workup1 intermediate 6-fluoro-1H-benzo[d]imidazole workup1->intermediate start2 6-fluoro-1H-benzo[d]imidazole intermediate->start2 reaction2 Stir at RT, 6h start2->reaction2 reagent2 Methyl Iodide reagent2->reaction2 base K2CO3 in DMF base->reaction2 workup2 Filtration & Solvent Removal reaction2->workup2 purification Column Chromatography workup2->purification product This compound purification->product Troubleshooting_N_Methylation Troubleshooting N-Methylation cluster_issues Potential Issues cluster_solutions Corrective Actions start Low Yield or Impure Product in N-Methylation issue1 Incomplete Reaction start->issue1 issue2 Regioisomer Formation start->issue2 issue3 Quaternary Salt Formation start->issue3 issue4 Side Reactions start->issue4 solution1a Optimize Reaction Time/Temp issue1->solution1a solution1b Check Base Strength issue1->solution1b solution2 Purify via Column Chromatography issue2->solution2 solution3 Use Stoichiometric Methylating Agent issue3->solution3 solution4 Use Anhydrous Conditions issue4->solution4

References

Technical Support Center: Purification of 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 6-Fluoro-1-methyl-1H-benzo[d]imidazole.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and suggested solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Synthesis - Incomplete reaction. - Presence of unreacted starting materials (e.g., 4-fluoro-N-methyl-1,2-phenylenediamine or the cyclizing agent). - Formation of regioisomers (e.g., 5-Fluoro-1-methyl-1H-benzo[d]imidazole). - Over-methylation leading to the formation of a 1,3-dimethyl-6-fluorobenzimidazolium salt.[1]- Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation.[1] - Employ purification techniques such as column chromatography or recrystallization to separate the desired product from impurities.
Difficulty in Separating Regioisomers The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the imidazole ring.[1]- Column Chromatography: This is the most effective method for separating regioisomers. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol on silica gel is often successful.[1] - Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.
Presence of Colored Impurities - Oxidation of starting materials or the final product. - Formation of polymeric byproducts.- Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb the product. - Column Chromatography: Colored impurities can often be separated on a silica gel column.
Product Oiling Out During Recrystallization - The chosen solvent is not ideal; the product is too soluble even at low temperatures. - Presence of impurities that lower the melting point of the product.- Solvent Screening: Test a variety of solvents or solvent mixtures to find one where the compound has high solubility at high temperatures and low solubility at room temperature. - Trituration: Attempt to solidify the oil by stirring it with a poor solvent (e.g., hexane or pentane). - Seed Crystals: If available, add a seed crystal to induce crystallization.
Low Recovery After Column Chromatography - The product is strongly adsorbed to the silica gel. - Improper solvent system leading to poor elution. - The product is volatile and lost during solvent evaporation.- Solvent Polarity: Gradually increase the polarity of the eluent. For strongly adsorbed compounds, adding a small percentage of a more polar solvent like methanol or a few drops of triethylamine (for basic compounds) can help. - TLC Optimization: Optimize the solvent system using TLC to achieve an Rf value of 0.2-0.4 for the desired product. - Careful Evaporation: Use a rotary evaporator at a suitable temperature and pressure to avoid loss of a volatile product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Common impurities include unreacted starting materials, the regioisomeric 5-fluoro-1-methyl-1H-benzo[d]imidazole, and over-methylated products such as the 1,3-dimethyl-6-fluorobenzimidazolium salt.[1] The presence and quantity of these impurities will depend on the specific synthetic route and reaction conditions employed.

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: Column chromatography is typically more effective for purifying this compound, especially for removing structurally similar impurities like regioisomers.[1] Recrystallization can be a good subsequent step to further enhance purity after an initial chromatographic separation.

Q3: What are some recommended solvent systems for column chromatography?

A3: A common strategy is to use a gradient elution on silica gel. You can start with a non-polar solvent and gradually increase the polarity. Good starting points for solvent systems include:

  • Hexane / Ethyl Acetate

  • Dichloromethane / Methanol

The optimal ratio should be determined by TLC analysis.

Q4: How can I effectively monitor the purification process?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and checking the purity of fractions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for assessing the final purity of the isolated product.

Q5: Are there any specific handling precautions I should take during purification?

A5: As with any chemical synthesis and purification, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Typical Physical and Chromatographic Properties (Estimated)
PropertyValueNotes
Appearance White to off-white solid
Molecular Weight 150.15 g/mol
Melting Point Varies depending on purity
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in hexane.Qualitative assessment based on related benzimidazole derivatives.
TLC Rf Value 0.3 - 0.5In a 1:1 Hexane:Ethyl Acetate solvent system on silica gel (This is an estimated value and should be determined experimentally).
Table 2: Purity Analysis Methods - A Comparative Overview
Method Principle Information Obtained Typical Purity Achieved
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.Separation of the target compound from impurities with different polarities.>95%
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.Removal of less soluble or more soluble impurities.>98% (if initial purity is high)
HPLC Analysis High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase.Quantitative assessment of purity and impurity profile.Used for analysis, can achieve >99% purity with preparative HPLC.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Structural confirmation and detection of impurities with different chemical shifts.Can be used for quantitative purity assessment (qNMR).

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, and so on) to elute the compounds.

  • Fraction Collection: Collect the eluate in fractions.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath to check for crystal formation.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Purification_Workflow Crude Crude 6-Fluoro-1-methyl- 1H-benzo[d]imidazole Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Filtration Dissolve->HotFilter If no charcoal Charcoal->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Recrystallization workflow for purification.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation Crude Crude Product Adsorb Adsorb on Silica Gel Crude->Adsorb Load Load Sample Adsorb->Load Pack Pack Silica Gel Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis of Fractions Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Column chromatography purification workflow.

Impurity_Logic_Diagram cluster_impurities Potential Impurities cluster_purification Purification Strategy Synthesis Synthesis of 6-Fluoro-1-methyl- 1H-benzo[d]imidazole Unreacted Unreacted Starting Materials Synthesis->Unreacted Regioisomer Regioisomer (5-Fluoro-1-methyl) Synthesis->Regioisomer Over_methylated Over-methylated Salt (1,3-dimethyl-6-fluoro) Synthesis->Over_methylated Column Column Chromatography Unreacted->Column Regioisomer->Column Over_methylated->Column Recrystallization Recrystallization Column->Recrystallization Pure_Product Pure Product Column->Pure_Product Directly if pure enough Recrystallization->Pure_Product

Caption: Logical relationship of synthesis, impurities, and purification.

References

troubleshooting solubility issues with 6-Fluoro-1-methyl-1H-benzo[d]imidazole in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Fluoro-1-methyl-1H-benzo[d]imidazole in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A2: This is a common phenomenon known as "precipitation upon dilution."[1][2][3][4][5] DMSO is a strong organic solvent capable of dissolving many lipophilic compounds at high concentrations.[1] However, when this DMSO stock solution is introduced into an aqueous environment (like cell culture media or a buffer), the local concentration of the compound can momentarily exceed its solubility limit in the mixed DMSO/aqueous solvent system, causing it to precipitate.[1][2] The aqueous solubility of the compound is a more accurate predictor of its behavior in the final assay medium.[5]

Q3: Can the quality or handling of DMSO affect the solubility of my compound?

A3: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water in your DMSO can significantly decrease the solubility of a compound. It is crucial to use anhydrous (dry) DMSO and to store it properly in a tightly sealed container to prevent water absorption.

Q4: I've noticed that my compound, which was initially soluble in DMSO, has started to crystallize in the stock solution over time. What could be the cause?

A4: Once a compound crystallizes from a DMSO solution, it can be difficult to redissolve. This crystallized form is often in a lower energy state with a higher melting point and reduced solubility in DMSO. Factors that can contribute to this include repeated freeze-thaw cycles and extended storage at room temperature. It is recommended to prepare fresh stock solutions and, if storage is necessary, to aliquot single-use volumes to minimize these cycles.

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A5: High concentrations of DMSO can be toxic to cells and may interfere with assay results. It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%. Always include a vehicle control (assay media with the same final DMSO concentration but without the compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in DMSO.

Initial Solubility Problems

If you are having trouble dissolving the compound in DMSO from the start, follow these steps:

Observation Potential Cause Recommended Action
Solid particles remain after mixing.Insufficient mixing or low intrinsic solubility.1. Vortexing: Vortex the solution vigorously for 2-3 minutes. 2. Sonication: Use a bath sonicator for 10-15 minutes to break up solid aggregates. 3. Gentle Warming: Warm the solution in a water bath at 37°C. Be cautious, as excessive heat can degrade some compounds.
The solution is cloudy or hazy.The compound has reached its solubility limit at the current concentration.1. Dilution: Add a known volume of fresh DMSO to decrease the concentration until the solution becomes clear. 2. Determine Max Solubility: Follow the protocol below to determine the maximum solubility and prepare stock solutions at or below this concentration.
Precipitation Upon Dilution into Aqueous Buffer

If the compound precipitates when added to your experimental buffer, consider these strategies:

Problem Potential Cause Recommended Action
Immediate precipitation upon adding DMSO stock to buffer.The local concentration of the compound exceeds its aqueous solubility.1. Increase Final DMSO Concentration: If your assay allows, slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%) to aid solubility. Always check for solvent toxicity in your specific cell line. 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. 3. Rapid Mixing: When adding the DMSO stock to the buffer, ensure rapid and thorough mixing to quickly disperse the compound and avoid high local concentrations.
The solution becomes cloudy over time.The compound is slowly coming out of solution at the final concentration.1. Lower Final Compound Concentration: The desired final concentration may be above the compound's solubility limit in the assay buffer. Try working at a lower concentration. 2. Use of Excipients: For in vivo or some in vitro applications, co-solvents or other excipients might be necessary to maintain solubility. This requires careful validation to ensure the excipients do not interfere with the assay.

Experimental Protocols

Protocol for Determining Maximum Solubility in DMSO

This protocol provides a method to determine the maximum solubility of this compound in DMSO at room temperature.[6]

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh out approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[6]

    • Add a small volume of DMSO (e.g., 100 µL) to the tube.[6]

    • Vortex the mixture vigorously for 2-3 minutes.[6]

    • If the compound fully dissolves, add small, pre-weighed amounts of the compound incrementally, vortexing after each addition, until a solid precipitate is observed that does not dissolve.[6]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached. Gently mix the solution periodically.[6]

  • Separation of Undissolved Compound:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[6]

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.[6]

    • Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.

    • Determine the concentration of the compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[6]

    • Back-calculate to determine the concentration in the original DMSO supernatant, which represents the maximum solubility.

Visual Troubleshooting Guide

G start Start: Dissolving Compound in DMSO q1 Is the solution clear? start->q1 p1 Solution is cloudy or has visible particles q1->p1 No p3 Solution is clear. Proceed to dilute in aqueous buffer. q1->p3 Yes a1 Action: 1. Vortex vigorously (2-3 min) 2. Sonicate (10-15 min) 3. Gentle warming (37°C) p1->a1 q2 Is the solution clear now? a1->q2 p2 Issue Persists: Compound may be at or above its solubility limit q2->p2 No end1 Success: Compound is in solution q2->end1 Yes a2 Action: 1. Add more DMSO to dilute 2. Determine max solubility (see protocol) p2->a2 q3 Does it precipitate upon dilution? p3->q3 p4 Precipitation occurs q3->p4 Yes end2 Success: Stable final solution q3->end2 No a3 Action: 1. Lower final concentration 2. Increase final DMSO % (if possible) 3. Use rapid mixing during dilution p4->a3 a3->end2

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Optimization of Reaction Conditions for Methylating Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for methylating benzimidazoles. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-methylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low to No Yield of the Desired N-Methylated Product

Question: My N-methylation reaction of a substituted benzimidazole is resulting in a very low yield or no product at all. What are the possible reasons, and how can I improve the yield?

Answer: Low yields in benzimidazole N-methylation can stem from several factors. To troubleshoot this issue, consider the following:

  • Purity of Starting Materials: Ensure your starting benzimidazole is pure and dry, as impurities can interfere with the reaction.

  • Choice of Base: The base is critical for deprotonating the benzimidazole. A weak base may not be strong enough for sufficient deprotonation, while a very strong base could lead to side reactions.[1]

  • Solvent Selection: It is crucial to use a dry, aprotic solvent (e.g., acetone, DMF). Protic solvents can quench the benzimidazole anion, thereby inhibiting the reaction.[1]

  • Methylating Agent Quality and Stoichiometry: The methylating agent should be fresh. An inappropriate stoichiometric amount can also affect the yield; an excess can sometimes lead to the formation of undesired quaternary salts.[1]

  • Reaction Temperature and Time: These parameters are key and require optimization. Some reactions may need heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions.[1]

Our Recommendation: Conduct small-scale optimization experiments to screen different bases, solvents, and temperatures to identify the optimal conditions for your specific substrate.

Problem 2: Formation of a Mixture of Regioisomers (N1 and N3 Methylation)

Question: I am obtaining a mixture of the two possible N-methylated regioisomers, and separation is proving difficult. How can I improve the regioselectivity of my reaction?

Answer: Achieving high regioselectivity is a common challenge in the N-methylation of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the benzimidazole ring.[1] The hydrogen atom can reside on either nitrogen, leading to two different nucleophilic centers that can react with the methylating agent.[1] To enhance regioselectivity, consider the following strategies:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.[1]

  • Electronic Effects: The electronic nature of the substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the reactivity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.[1]

  • Reaction Conditions: The choice of solvent, base, and methylating agent can significantly influence the ratio of N1 to N3 methylated products.[1] For instance, a change in solvent polarity can alter the regioselectivity.[1]

  • Biocatalytic Methods: Engineered methyltransferases have demonstrated excellent regioselectivity in the N-methylation of various heterocycles, including benzimidazoles.[2]

Problem 3: Formation of a Quaternary Salt Byproduct

Question: Besides my desired N-methylated product, I am observing the formation of a significant amount of a salt-like byproduct, which I suspect is the 1,3-dimethylbenzimidazolium salt. How can I avoid this?

Answer: The formation of a 1,3-dimethylbenzimidazolium salt, a quaternary ammonium salt, is a common side reaction, particularly when using an excess of the methylating agent or under harsh reaction conditions.[1] To minimize the formation of this byproduct:

  • Control Stoichiometry: Use the methylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[1]

  • Slow Addition: Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations that might favor over-methylation.[1]

  • Moderate Reaction Temperature: If the reaction requires heating, use the lowest effective temperature.[1]

  • Purification: If the quaternary salt does form, it can often be removed by precipitation and filtration, as it is typically insoluble in many organic solvents.[1]

Problem 4: Difficulty in Purifying the N-Methylated Product

Question: I am struggling to purify my N-methylated benzimidazole from the reaction mixture, which contains unreacted starting material and potentially regioisomers. What are the recommended purification techniques?

Answer: Purification of N-methylated benzimidazoles often requires chromatographic techniques due to the potential presence of structurally similar isomers.[1]

  • Column Chromatography: This is the most common and effective method.[1] Silica gel is a standard stationary phase.

  • Eluent System: The choice of the eluent system is crucial for good separation. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[1]

  • Recrystallization: This can also be a useful purification method if a suitable solvent is found.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents used for benzimidazole N-methylation?

A1: The most commonly used methylating agents are methyl iodide (MeI) and dimethyl sulfate (DMS).[1] Methyl iodide is highly reactive but also volatile. Dimethyl sulfate is less volatile but is also toxic. "Greener" methylating agents like dimethyl carbonate (DMC) have also been utilized, often requiring a catalyst and higher temperatures.[1]

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role in deprotonating the N-H of the benzimidazole to form the more nucleophilic benzimidazolide anion.[1] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and stronger bases like sodium hydride (NaH).[1] The choice of base can influence the reaction rate and the regioselectivity of the methylation. Stronger bases generally lead to faster reactions but may also increase the likelihood of side reactions.[1]

Q3: What are the ideal solvents for benzimidazole N-methylation?

A3: Aprotic solvents are generally preferred for benzimidazole N-methylation to avoid quenching the benzimidazolide anion.[1] Common choices include acetone, acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF).[1] The choice of solvent can also influence the regioselectivity of the reaction.[1]

Q4: How can I monitor the progress of my N-methylation reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).[1] By spotting the reaction mixture alongside the starting benzimidazole, it is possible to observe the disappearance of the starting material and the appearance of the product(s). A UV lamp is typically required to visualize the spots on the TLC plate.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-alkylation of 5-(or 6)-Nitrobenzimidazole

EntryAlkylating AgentBaseSolventReaction Time (hr)Ratio of 1,5-isomer to 1,6-isomerQuaternary Salt Formation
1Methyl IodideK₂CO₃Acetone4060:35~15-20%
2Benzyl ChlorideCH₃COONa-1255:25-

Note: The data presented is based on the alkylation of 5(or 6)-nitrobenzimidazoles. The ratio represents the comparative proportions of the two isomers formed.[1]

Table 2: Regioselective N-methylation of Benzimidazoles using an Engineered Methyltransferase

SubstrateProduct(s)Enzyme VariantYield (%)Regioisomeric Ratio (N1:N2)
5-Bromobenzimidazole1-Methyl-5-bromobenzimidazole / 1-Methyl-6-bromobenzimidazoleNNMT v20>99>99:1
5-Chlorobenzimidazole1-Methyl-5-chlorobenzimidazole / 1-Methyl-6-chlorobenzimidazoleNNMT v31>99>99:1
5-Nitrobenzimidazole1-Methyl-5-nitrobenzimidazole / 1-Methyl-6-nitrobenzimidazoleHNMT>99>99:1

Note: Reactions were performed using a cyclic enzyme cascade.[2]

Experimental Protocols

Protocol 1: General Procedure for N-methylation of a Benzimidazole using Methyl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq) and a suitable anhydrous solvent (e.g., acetone or DMF).[1]

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension.[1]

  • Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.[1]

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[1]

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Characterization Data for 1-Methyl-1H-benzo[d]imidazole:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, C₂H), 7.80 (d, 1H, C₄H), 7.36 (d, 1H, C₇H), 7.31-7.28 (m, 2H, C₅H & C₆H), 3.68 (s, 3H, CH₃).[3]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 143.81, 143.52, 134.58, 123.20, 122.02, 121.55, 112.65, 30.96.[3]

  • MS (m/z): 132 (M+).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Benzimidazole, Base, and Solvent start->reagents add_methylating_agent Add Methylating Agent reagents->add_methylating_agent heat Heat and Monitor by TLC add_methylating_agent->heat workup Filter and Concentrate heat->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for benzimidazole N-methylation.

troubleshooting_workflow start Low Yield? check_reagents Check Purity of Starting Materials start->check_reagents Yes optimize_base Optimize Base check_reagents->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp_time Optimize Temperature and Time optimize_solvent->optimize_temp_time end_good_yield Improved Yield optimize_temp_time->end_good_yield

Caption: Troubleshooting workflow for low reaction yield.

regioselectivity_factors regioselectivity Regioselectivity (N1 vs N3) steric_hindrance Steric Hindrance of Substituents regioselectivity->steric_hindrance electronic_effects Electronic Effects of Substituents regioselectivity->electronic_effects reaction_conditions Reaction Conditions regioselectivity->reaction_conditions solvent Solvent reaction_conditions->solvent base Base reaction_conditions->base methylating_agent Methylating Agent reaction_conditions->methylating_agent

Caption: Factors influencing regioselectivity in benzimidazole N-methylation.

References

preventing side product formation in 6-Fluoro-1-methyl-1H-benzo[d]imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole. Our aim is to help you overcome common challenges and prevent the formation of side products during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low Yield of 6-Fluoro-1H-benzo[d]imidazole (Intermediate)

  • Question: My initial cyclization reaction to form 6-Fluoro-1H-benzo[d]imidazole is resulting in a very low yield. What are the possible reasons and how can I improve it?

  • Answer: Low yields in the Phillips condensation of 4-fluoro-1,2-phenylenediamine and formic acid can be attributed to several factors. Ensure your starting materials are pure, as impurities can interfere with the reaction. The reaction temperature and time are also critical; heating is necessary to drive the reaction to completion, but excessive heat or prolonged reaction times can lead to degradation. Incomplete cyclization can also be a source of low yield.

Possible CauseSuggested Solution
Impure ReactantsUse high-purity 4-fluoro-1,2-phenylenediamine and formic acid.
Suboptimal Reaction ConditionsOptimize reaction temperature (typically around 100°C) and time (monitor by TLC).
Incomplete CyclizationEnsure sufficient heating time and consider using a dehydrating agent like polyphosphoric acid if the reaction with formic acid alone is inefficient.
Product Loss During Work-upCarefully neutralize the reaction mixture to the isoelectric point of the benzimidazole to ensure complete precipitation before filtration.

Problem 2: Formation of Regioisomeric Side Products During N-methylation

  • Question: I am obtaining a mixture of two isomers during the N-methylation of 6-Fluoro-1H-benzo[d]imidazole, and they are difficult to separate. How can I improve the regioselectivity?

  • Answer: This is the most common and challenging issue in the synthesis of this compound. The tautomeric nature of the benzimidazole ring leads to the formation of both the desired this compound and the undesired 5-fluoro-1-methyl-1H-benzo[d]imidazole regioisomer. The ratio of these isomers is influenced by the reaction conditions.

Possible CauseSuggested Solution
Tautomerization of the Benzimidazole RingThe hydrogen on the imidazole nitrogen can exist on either nitrogen atom, leading to two possible sites for methylation.
Steric and Electronic EffectsThe fluorine atom's electron-withdrawing nature and the steric environment around the two nitrogen atoms influence the site of methylation.
Reaction ConditionsThe choice of base, solvent, and methylating agent can significantly affect the isomer ratio.

Strategies to Improve Regioselectivity:

  • Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF is common. The regioselectivity can be sensitive to the specific conditions, so screening different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents may be necessary.

  • Directed Methylation: In some cases, a protecting group can be used to block one of the nitrogen atoms, forcing methylation to occur at the desired position, followed by deprotection.

  • Chromatographic Separation: If a mixture of isomers is obtained, careful column chromatography on silica gel is typically required for separation. The polarity of the two isomers is often very similar, so a well-optimized solvent system is crucial.

Problem 3: Formation of a Quaternary Salt Byproduct

  • Question: Besides my desired N-methylated product, I am observing a significant amount of a salt-like byproduct. What is it and how can I avoid it?

  • Answer: The formation of a 1,3-dimethyl-6-fluorobenzimidazolium salt is a common side reaction, especially when using an excess of the methylating agent or under harsh reaction conditions.

Possible CauseSuggested Solution
Over-methylationExcess methylating agent can react with the already N-methylated product.
High Reaction TemperatureHigher temperatures can promote the formation of the quaternary salt.

Preventative Measures:

  • Stoichiometry: Use a controlled amount of the methylating agent (typically 1.0-1.2 equivalents).

  • Slow Addition: Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.

  • Temperature Control: Maintain a moderate reaction temperature and monitor the reaction progress closely.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common synthetic pathway involves a two-step process:

  • Cyclization: The Phillips condensation of 4-fluoro-1,2-phenylenediamine with formic acid to form the 6-fluoro-1H-benzo[d]imidazole intermediate.

  • N-methylation: The subsequent methylation of the intermediate at one of the nitrogen atoms of the imidazole ring using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Q2: What are the key side products I should be aware of?

A2: The primary side products of concern are:

  • 5-Fluoro-1-methyl-1H-benzo[d]imidazole: This regioisomer is formed during the N-methylation step and is often the most significant impurity.

  • 1,3-Dimethyl-6-fluorobenzimidazolium salt: This is a product of over-methylation.

  • Unreacted starting materials: Incomplete reactions will leave residual 6-fluoro-1H-benzo[d]imidazole or the initial diamine.

Q3: How can I purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel. Due to the similar polarity of the 6-fluoro and 5-fluoro isomers, a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) is often necessary for effective separation. Recrystallization can also be used for further purification if a suitable solvent is found.

Q4: How can I confirm the identity of the desired product and the isomeric side product?

A4: Spectroscopic methods are essential for characterization.

  • ¹H NMR and ¹³C NMR: The chemical shifts of the aromatic protons and carbons will differ between the 6-fluoro and 5-fluoro isomers due to the different electronic environments. A detailed comparison of the spectra with known data is the most reliable method.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product and its isomers.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-1H-benzo[d]imidazole (Intermediate)

This protocol is a general representation of the Phillips condensation reaction.

Materials:

  • 4-Fluoro-1,2-phenylenediamine (1.0 eq)

  • Formic acid (85-90%) (2.0-3.0 eq)

  • 10% Sodium hydroxide solution

  • Water

Procedure:

  • In a round-bottom flask, combine 4-fluoro-1,2-phenylenediamine and formic acid.

  • Heat the reaction mixture at 100-110°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution with stirring until the pH is neutral (pH 7-8).

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the crude 6-fluoro-1H-benzo[d]imidazole. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent if necessary.

Protocol 2: N-methylation of 6-Fluoro-1H-benzo[d]imidazole

This protocol describes a general method for the N-methylation, which is known to produce a mixture of regioisomers.

Materials:

  • 6-Fluoro-1H-benzo[d]imidazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend 6-fluoro-1H-benzo[d]imidazole in anhydrous DMF in a dry round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add sodium hydride portion-wise to the suspension. Stir the mixture at 0°C for 30-60 minutes to allow for deprotonation.

  • To the resulting solution, add methyl iodide dropwise at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of this compound and 5-fluoro-1-methyl-1H-benzo[d]imidazole.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation cluster_purification Purification start 4-Fluoro-1,2-phenylenediamine + Formic Acid reaction1 Phillips Condensation (Heat, 100-110°C) start->reaction1 intermediate 6-Fluoro-1H-benzo[d]imidazole reaction1->intermediate reaction2 Methylation intermediate->reaction2 reagents NaH, CH3I in DMF reagents->reaction2 products Desired Product: This compound Side Product: 5-Fluoro-1-methyl-1H-benzo[d]imidazole reaction2->products purification Column Chromatography products->purification final_product Pure 6-Fluoro-1-methyl-1H- benzo[d]imidazole purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_cyclization Cyclization Stage cluster_methylation N-Methylation Stage start Low Yield or Impure Product? low_yield_cyclization Low Yield of Intermediate start->low_yield_cyclization Yes isomer_formation Isomer Mixture Observed start->isomer_formation Yes over_methylation Quaternary Salt Formed start->over_methylation Yes check_reactants Check Reactant Purity low_yield_cyclization->check_reactants optimize_conditions Optimize Temp. & Time low_yield_cyclization->optimize_conditions modify_conditions Modify Base/Solvent isomer_formation->modify_conditions column_chromatography Perform Careful Chromatography isomer_formation->column_chromatography control_stoichiometry Control CH3I Stoichiometry (1.0-1.2 eq) over_methylation->control_stoichiometry

Caption: Troubleshooting decision tree for synthesis issues.

stability problems of 6-Fluoro-1-methyl-1H-benzo[d]imidazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Fluoro-1-methyl-1H-benzo[d]imidazole in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound.

Issue 1: Rapid Degradation of the Compound in Solution

Question: My solution of this compound seems to be degrading quickly after preparation. What could be the cause and how can I prevent it?

Answer: Rapid degradation of benzimidazole derivatives in solution can be attributed to several factors, including pH, exposure to light, temperature, and oxidative stress.

Potential Causes and Solutions:

  • pH: The imidazole ring is susceptible to both acidic and basic hydrolysis. It is crucial to determine the optimal pH for stability.

    • Troubleshooting Step: Prepare buffer solutions across a range of pH values (e.g., pH 3, 5, 7, 9) and monitor the compound's stability over time using a suitable analytical method like HPLC.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to the formation of degradation products.[1]

    • Troubleshooting Step: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Compare the stability of a solution exposed to light with one kept in the dark.

  • Oxidation: The imidazole moiety can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.[1]

    • Troubleshooting Step: Degas your solvent before preparing the solution. Consider adding an antioxidant to your formulation, if compatible with your experimental design. Forced degradation studies using a mild oxidizing agent like hydrogen peroxide can help identify potential oxidative degradants.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation.

    • Troubleshooting Step: Store stock solutions and working solutions at low temperatures (e.g., 2-8°C or -20°C).[3][4] A commercial supplier for the similar compound 6-Fluoro-1,2-dimethyl-1h-benzo[d]imidazole recommends storage at 2-8°C.[3]

Logical Troubleshooting Flow for Degradation Issues

start Degradation Observed check_ph Check pH of Solution start->check_ph check_light Assess Light Exposure start->check_light check_temp Evaluate Storage Temperature start->check_temp check_oxidation Consider Oxidation start->check_oxidation adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph If pH is not optimal protect_light Use Amber Vials/Protect from Light check_light->protect_light If exposed to light lower_temp Store at Lower Temperature (e.g., 2-8°C) check_temp->lower_temp If stored at room temp deoxygenate Degas Solvent/Use Antioxidant check_oxidation->deoxygenate If oxidation is suspected stable Solution Stabilized adjust_ph->stable protect_light->stable lower_temp->stable deoxygenate->stable

Caption: Troubleshooting workflow for compound degradation in solution.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Question: I am observing unexpected peaks in my HPLC analysis of this compound over time. What are these and how can I identify them?

Answer: The appearance of new peaks in your chromatogram indicates the formation of degradation products. Identifying these is a key step in understanding the stability of your compound. Forced degradation studies are designed to intentionally degrade the sample to generate these products for identification.

Potential Degradation Pathways:

Based on the general chemistry of benzimidazoles, potential degradation pathways include:

  • Hydrolysis: Cleavage of the imidazole ring.

  • Oxidation: Formation of N-oxides or hydroxylation of the aromatic rings. The imidazole moiety of daclatasvir, for example, is liable to base-mediated autoxidation.[1]

  • Photodegradation: Complex rearrangements or cleavage upon exposure to light.[1]

Identification Strategy:

  • Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate a sufficient amount of the degradants.[5]

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to separate the degradants and determine their molecular weights. This is a common technique for identifying degradation products.[1]

  • Structure Elucidation: For critical degradants, further structural analysis using techniques like NMR spectroscopy may be necessary.

Potential Degradation Pathways Diagram

parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis ring_opened Ring-Opened Products hydrolysis->ring_opened n_oxide N-Oxide Products oxidation->n_oxide hydroxylated Hydroxylated Products oxidation->hydroxylated photo_isomers Photo-isomers/Fragments photolysis->photo_isomers

Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of this compound?

Q2: Which solvents are best for preparing stable solutions?

A2: The choice of solvent can significantly impact stability. Common organic solvents like DMSO, DMF, methanol, and acetonitrile are often used. However, the stability in each must be experimentally verified. For aqueous solutions, buffered systems are recommended to control the pH. The solubility of the related compound, imidazole, is high in water.[6]

Q3: How does the fluorine substituent affect the stability of the molecule?

A3: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance thermal stability.[7] Fluorine substitution can also influence metabolic stability by blocking sites of metabolism.[7] However, the electron-withdrawing nature of fluorine can affect the pKa of the imidazole ring and potentially influence its susceptibility to hydrolysis. The presence of a fluorine atom can affect antimicrobial activity, suggesting it influences interactions with biological targets.[8]

Q4: Is there a standard HPLC method for analyzing the stability of this compound?

A4: There is no standard published method specifically for this compound. However, a general reverse-phase HPLC method can be developed. A typical starting point would be a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[9][10] Detection is commonly performed using a UV detector at a wavelength of maximum absorbance, likely around 254 nm or 288 nm for the benzimidazole core.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples, if necessary.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control solution. Calculate the percentage degradation and identify the retention times of the degradation products.

Forced Degradation Experimental Workflow

start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo sample Sample at t=0, 2, 6, 24h acid->sample base->sample oxidation->sample thermal->sample photo->sample hplc Analyze by HPLC-UV/PDA sample->hplc data Evaluate Degradation (%) and Identify Peaks hplc->data

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Reverse-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphate or acetate buffer (e.g., 20 mM, pH adjusted).

  • Forced degradation samples from Protocol 1.

Procedure:

  • Initial Conditions:

    • Mobile Phase A: Buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 4.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for λmax using a PDA detector; start with 254 nm or 288 nm.

  • Method Optimization:

    • Inject a mixture of the unstressed and stressed samples (from Protocol 1) to evaluate the separation.

    • Adjust the gradient slope, pH of the mobile phase, and organic solvent (e.g., try methanol instead of acetonitrile) to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation peaks.

  • Method Validation:

    • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation products.

Quantitative Data Summary

As specific quantitative stability data for this compound is not publicly available, the following table provides a template for how to present such data once it is generated from experimental studies.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
Control (25°C) 24
0.1 M HCl (60°C) 24
0.1 M NaOH (60°C) 24
3% H₂O₂ (25°C) 24
Heat (60°C) 24
Photolytic 24

Table 2: Recommended Storage Conditions and Shelf-Life

Solution/SolventConcentrationStorage Temp.Shelf-Life
Stock in DMSO 10 mM-20°C
Working in PBS pH 7.4 10 µM4°C

References

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on established chemical principles and synthetic routes for structurally related benzimidazole derivatives. The experimental protocol is a representative example and should be optimized and validated at a laboratory scale before attempting a large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 6-Fluoro-1-methyl-1H-benzo[d]imidazole? A1: A common and scalable approach involves a two-step process: 1) The synthesis of the key intermediate, 4-fluoro-N1-methylbenzene-1,2-diamine[1]. 2) The cyclization of this diamine with a one-carbon source, such as formic acid, to form the benzimidazole ring. This method, often referred to as the Phillips condensation, is widely used for benzimidazole synthesis.

Q2: What are the primary challenges when scaling up this synthesis? A2: Key challenges include:

  • Thermal Management: The cyclization step can be exothermic, requiring careful temperature control in a large reactor to prevent side reactions and ensure safety.

  • Mixing Efficiency: Achieving uniform mixing in large volumes is critical for consistent reaction kinetics and to avoid localized overheating or concentration gradients, which can affect yield and purity.

  • Impurity Profile: Impurities that are negligible at the lab scale can become significant at a larger scale, necessitating adjustments to the purification strategy.

  • Purification and Isolation: Laboratory-scale purification methods like column chromatography are often not practical for large quantities. Developing a robust crystallization process is crucial for obtaining a high-purity product efficiently.[2]

Q3: How can the progress of the synthesis be monitored at scale? A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the reaction. It can be used to track the consumption of the starting diamine and the formation of the this compound product. For large-scale production, at-line or in-line process analytical technology (PAT) can provide real-time data.

Q4: What are the major safety concerns for this process at scale? A4: Handling formic acid, which is corrosive, requires appropriate personal protective equipment (PPE) and engineering controls. The hydrogenation step for preparing the diamine intermediate involves flammable hydrogen gas and a pyrophoric catalyst (like Palladium on carbon), which demands a specialized reactor and strict safety protocols. General safe handling procedures for chemical reagents should always be followed.[3][4]

Troubleshooting Guide

Problem 1: Low yield of this compound.

  • Possible Cause 1: Incomplete Cyclization.

    • Suggested Solution: The cyclization reaction with formic acid often requires heating. Ensure the reaction has been heated at a sufficient temperature (e.g., reflux) for an adequate duration. Monitor the reaction by HPLC or TLC to confirm the disappearance of the starting diamine. On a large scale, ensure efficient heat transfer and uniform temperature throughout the reactor.

  • Possible Cause 2: Degradation of Starting Material or Product.

    • Suggested Solution: The diamine intermediate can be sensitive to air and light. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) if necessary. Avoid excessively high temperatures or prolonged reaction times, which could lead to degradation.

  • Possible Cause 3: Product Loss During Work-up.

    • Suggested Solution: During the neutralization step after cyclization, the product precipitates out of the aqueous solution. Carefully control the pH; if the solution is too acidic or too basic, the product's solubility may increase. Ensure the product is thoroughly filtered and the filter cake is washed with a minimal amount of cold water to reduce losses.

Problem 2: The final product has a high level of impurities.

  • Possible Cause 1: Incomplete reaction or presence of starting materials.

    • Suggested Solution: As mentioned, ensure the reaction goes to completion by optimizing reaction time and temperature. Use HPLC to quantify the remaining starting materials before proceeding with the work-up.

  • Possible Cause 2: Formation of side products.

    • Suggested Solution: Side reactions can be more prevalent at scale due to mixing and temperature issues. One common side product in similar reactions is the formation of N,N'-diformyl derivatives. Controlling the stoichiometry of formic acid and maintaining optimal temperature can minimize this. The use of an alternative cyclizing agent could also be explored.

  • Possible Cause 3: Inefficient Purification.

    • Suggested Solution: If direct precipitation and filtration are insufficient, a recrystallization step is necessary. Conduct solvent screening to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at room temperature, while impurities remain soluble. Common solvents for benzimidazoles include ethanol, water, or mixtures thereof.

Problem 3: The product fails to crystallize or oils out during purification.

  • Possible Cause 1: Presence of impurities inhibiting crystallization.

    • Suggested Solution: The crude product may be too impure. Try pre-purification steps such as washing the crude solid with a solvent in which the product is poorly soluble but impurities are (e.g., cold ether or hexane). If this fails, a preparative column chromatography on a small batch might be necessary to obtain seed crystals.

  • Possible Cause 2: Supersaturation or rapid cooling.

    • Suggested Solution: Allow the hot solution to cool slowly to room temperature to promote the formation of well-defined crystals. Seeding the solution with a few crystals of pure product can induce crystallization. If the solution is supersaturated, scratching the inside of the flask with a glass rod can also help initiate crystal growth.

Data Presentation

The following table summarizes representative yields for benzimidazole synthesis using methods analogous to the proposed protocol. Note that yields can vary significantly based on specific substrates and reaction conditions.

Starting DiamineC1 SourceCatalyst/ConditionsProductYield (%)Reference
o-phenylenediamineAnisaldehydeNH4Cl, Ethanol, 80°C2-(4-methoxyphenyl)-1H-benzo[d]imidazole~90%
N-(2-aminophenyl)benzamideEthynylbenzeneCuI, TsN3, Et3N, 80°C(2-Benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone95%[5][6]
o-phenylenediamineBenzaldehydeCholine Chloride:o-PDA DES, 80°C2-phenyl-1H-benzo[d]imidazole95%[7]
4-methyl-1,2-phenylenediamineFormic AcidReflux6-methyl-1H-benzo[d]imidazoleNot specifiedGeneral Method

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated fume hood. Hydrogenation should be performed by trained personnel using appropriate high-pressure equipment.

Step 1: Synthesis of 4-fluoro-N1-methylbenzene-1,2-diamine
  • Materials:

    • (4-fluoro-2-nitrophenyl)methylamine

    • Ethanol (or Methanol)

    • Palladium on carbon (5-10% Pd/C, 50% wet)

    • Hydrogen gas

    • Nitrogen or Argon gas

    • Celite or another filter aid

  • Equipment:

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

    • Glassware for filtration

    • Rotary evaporator

  • Procedure:

    • Charge the hydrogenation reactor vessel with (4-fluoro-2-nitrophenyl)methylamine and ethanol.

    • Under a nitrogen atmosphere, carefully add the Pd/C catalyst. The amount of catalyst is typically 1-5 mol% relative to the substrate.

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen (e.g., 4 bar or ~60 psi) and begin vigorous stirring.[1]

    • The reaction is typically exothermic; monitor the temperature and pressure. Hydrogen uptake should cease upon completion. The reaction can be monitored by HPLC.

    • Once the reaction is complete, depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-N1-methylbenzene-1,2-diamine. The product may be an oil or a low-melting solid and should be used promptly in the next step.

Step 2: Synthesis of this compound
  • Materials:

    • 4-fluoro-N1-methylbenzene-1,2-diamine (from Step 1)

    • Formic acid (88-98%)

    • Water

    • Saturated sodium bicarbonate solution (or other suitable base like ammonium hydroxide)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

    • Filtration apparatus (e.g., Büchner funnel)

    • Drying oven

  • Procedure:

    • Charge the reactor with the crude 4-fluoro-N1-methylbenzene-1,2-diamine.

    • Add formic acid (approximately 5-10 volumes relative to the diamine).

    • Heat the mixture to reflux (typically 100-110 °C) with stirring.

    • Maintain the reflux for 2-4 hours. Monitor the reaction's progress by HPLC or TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a separate vessel containing ice-cold water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution with vigorous stirring until the pH is approximately 7-8. The product will precipitate as a solid.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with cold water to remove residual salts.

    • Dry the crude product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification start_mat (4-fluoro-2-nitrophenyl)methylamine + Ethanol + Pd/C hydrogenation Hydrogenation (H2, 4 bar) start_mat->hydrogenation filtration1 Catalyst Filtration hydrogenation->filtration1 evaporation1 Solvent Evaporation filtration1->evaporation1 intermediate Crude 4-fluoro-N1-methyl- benzene-1,2-diamine evaporation1->intermediate cyclization Cyclization (Reflux, 2-4h) intermediate->cyclization formic_acid Formic Acid formic_acid->cyclization workup Work-up (Water Quench, Neutralization) cyclization->workup filtration2 Product Filtration workup->filtration2 purification Recrystallization filtration2->purification final_product Pure 6-Fluoro-1-methyl-1H- benzo[d]imidazole purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Reaction Complete? start->check_completion extend_reaction Increase reaction time/temp. Monitor by HPLC. check_completion->extend_reaction No check_workup Product loss during work-up? check_completion->check_workup Yes extend_reaction->check_completion optimize_ph Optimize neutralization pH. Check filtrate for product. check_workup->optimize_ph Yes check_purity High Impurity Level? check_workup->check_purity No optimize_conditions Check starting material purity. Optimize temp. control. check_purity->optimize_conditions Yes improve_purification Develop robust recrystallization process. check_purity->improve_purification No

Caption: Troubleshooting decision tree for addressing low product yield.

References

analytical methods for detecting impurities in 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 6-Fluoro-1-methyl-1H-benzo[d]imidazole. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical method for purity assessment of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the recommended primary method for assessing the purity of this compound.[1] It is a versatile and robust technique for analyzing non-volatile and thermally labile compounds like many benzimidazole derivatives.[1] A reverse-phase method, typically employing a C8 or C18 column, is a suitable starting point.

Q2: What are some common potential impurities in the synthesis of this compound?

A2: While specific impurities depend on the synthetic route, potential impurities in benzimidazole synthesis can include starting material residues, intermediates, by-products from side reactions (e.g., over-alkylation, dimerization), and degradation products. It is crucial to perform forced degradation studies to identify potential degradation products under various stress conditions.[2][3][4]

Q3: How can I identify unknown impurities?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities.[5] By obtaining the mass-to-charge ratio (m/z) of the impurity, you can deduce its molecular weight and elemental composition. Further fragmentation analysis (MS/MS) can provide structural information.[6]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[2][3][4] This study is critical for developing stability-indicating analytical methods, understanding degradation pathways, and ensuring the safety and efficacy of the drug product.[2][4]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks No injection or sample concentration too low.- Verify that the autosampler correctly injected the sample. - Check the sample concentration and prepare a more concentrated solution if necessary.
Detector issue (e.g., lamp off).- Ensure the detector lamp is on and functioning correctly.
Flow path blockage.- Check for leaks or blockages in the tubing and fittings.
Peak Tailing or Fronting Column overload.- Dilute the sample and reinject.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column degradation.- Replace the column with a new one of the same type.
Split Peaks Channeling or void in the column.- Replace the column.
Co-elution of an impurity.- Optimize the mobile phase composition or gradient to improve separation.
Sample solvent incompatible with mobile phase.- Dissolve the sample in the mobile phase if possible.
Baseline Drift or Noise Contaminated mobile phase.- Prepare fresh mobile phase using high-purity solvents.
Air bubbles in the system.- Degas the mobile phase and purge the pump.
Detector temperature fluctuation.- Ensure the detector is at a stable temperature.
Ghost Peaks Contamination in the injection port or column.- Clean the injection port and flush the column.
Impurities in the mobile phase.- Use high-purity solvents and freshly prepared mobile phase.

Experimental Protocols

General Purpose HPLC Method for Purity Analysis

This protocol describes a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound and its impurities. Method optimization will be required for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

To identify potential degradation products, a forced degradation study should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

After exposure, the samples should be diluted with the mobile phase and analyzed by the developed HPLC method.

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from the HPLC analysis. Actual values must be determined experimentally.

Compound Retention Time (min) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
This compound~15.2~0.05~0.15
Potential Impurity 1 (e.g., starting material)~8.5~0.04~0.12
Potential Impurity 2 (e.g., degradation product)~12.1~0.06~0.18

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample 6-Fluoro-1-methyl-1H- benzo[d]imidazole Sample dissolve Dissolve in ACN/Water sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc detector UV Detector (254 nm) hplc->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Purity Calculation integration->purity

Caption: Workflow for HPLC purity analysis.

troubleshooting_logic cluster_good Good Result node_action node_action start Abnormal Peak Shape? q_tailing Peak Tailing? start->q_tailing Yes q_split Split Peak? start->q_split No a_tailing1 Check for Column Overload (Dilute Sample) q_tailing->a_tailing1 a_tailing2 Adjust Mobile Phase pH q_tailing->a_tailing2 a_tailing3 Replace Column q_tailing->a_tailing3 a_split1 Check for Column Void (Replace Column) q_split->a_split1 Yes good_peak Symmetrical Peak q_split->good_peak No a_split2 Optimize Separation (Adjust Gradient)

References

overcoming poor reactivity of fluorinated benzimidazole precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reactivity of fluorinated benzimidazole precursors, particularly in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated benzimidazole precursors showing poor reactivity in Palladium-catalyzed N-arylation (Buchwald-Hartwig) reactions?

A1: The poor reactivity of fluorinated benzimidazole precursors is primarily due to the strong electron-withdrawing nature of fluorine atoms. This effect reduces the nucleophilicity of the benzimidazole nitrogen, making it a less effective partner in the catalytic cycle. Specifically, the fluorine atoms lower the pKa of the N-H bond, making the proton more acidic but the corresponding anion less nucleophilic.[1] This decreased nucleophilicity can hinder the crucial C-N bond-forming reductive elimination step in the catalytic cycle.

Q2: My reaction has stalled or is showing low conversion. What are the most critical parameters to investigate?

A2: For low conversion in Buchwald-Hartwig amination of benzimidazoles, the most critical parameters to investigate are the choice of ligand, base, and solvent.[2] These components are not passive and play active roles in the catalytic cycle. The ligand influences the stability and reactivity of the palladium catalyst, the base is crucial for the deprotonation of the benzimidazole, and the solvent affects the solubility of the reactants and catalyst, which can significantly impact the reaction rate.

Q3: Are there alternatives to Palladium-catalyzed reactions for the N-arylation of fluorinated benzimidazoles?

A3: Yes, Copper-catalyzed N-arylation (Ullmann condensation) is a viable and often successful alternative for these challenging substrates.[3][4][5][6] Copper-based systems can be less sensitive to the electronic properties of the nucleophile and have been shown to be effective for the N-arylation of a variety of nitrogen heterocycles, including benzimidazoles.

Q4: Can I use aryl chlorides as coupling partners with my fluorinated benzimidazole?

A4: Aryl chlorides are notoriously less reactive than the corresponding aryl bromides or iodides in Buchwald-Hartwig reactions due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[7] While some modern catalyst systems with specialized ligands have shown success with aryl chlorides, it is generally advisable to start with aryl bromides or iodides if you are facing reactivity issues.

Troubleshooting Guides

Issue 1: Low to No Product Formation in Buchwald-Hartwig Amination

This troubleshooting guide is designed to help you systematically address the issue of low or no product formation when performing a Buchwald-Hartwig N-arylation of a fluorinated benzimidazole precursor.

Troubleshooting Workflow

G cluster_start cluster_reagents 1. Check Reagents & Conditions cluster_catalyst 2. Optimize Catalyst System cluster_base_solvent 3. Vary Base & Solvent cluster_alternative 4. Consider Alternative Methods cluster_end start Start: Low/No Product reagents Verify Purity & Dryness: - Benzimidazole Precursor - Aryl Halide - Solvent (Anhydrous & Degassed) - Base (Freshly Opened/Handled in Glovebox) start->reagents atmosphere Ensure Inert Atmosphere: - Proper Degassing (e.g., Freeze-Pump-Thaw) - Positive Pressure of Argon/Nitrogen reagents->atmosphere ligand Ligand Selection: - Start with bulky, electron-rich  monodentate ligands (e.g., XPhos, RuPhos). - Consider pre-catalysts (e.g., XPhos Pd G3)  for reliable active species formation. reagents->ligand temp Confirm Reaction Temperature: - Calibrated Thermometer/Heating Block atmosphere->temp pd_source Palladium Source: - Use reliable sources like Pd(OAc)₂ or Pd₂(dba)₃. - Pre-catalysts are often superior. ligand->pd_source base Base Selection: - Start with a weaker, soluble base (e.g., Cs₂CO₃). - If no reaction, cautiously try stronger bases  (e.g., NaOtBu, K₃PO₄), being mindful of  functional group compatibility. ligand->base solvent Solvent Choice: - Aprotic polar solvents (e.g., Dioxane, Toluene, THF)  are common. - Ensure all components are soluble. base->solvent copper Switch to Copper Catalysis: - Ullmann condensation can be effective for  electron-deficient heterocycles. - Common catalysts: CuI, Cu₂O. base->copper end Successful Coupling copper->end

Caption: Troubleshooting workflow for low conversion in N-arylation.

Data Presentation

The following tables summarize data from studies on the N-arylation of benzimidazoles, providing a starting point for reaction optimization. While not exclusively on fluorinated precursors, the trends are highly relevant.

Table 1: Optimization of Buchwald-Hartwig Coupling of a Benzyl-Protected Benzimidazole [3]

EntryPalladium SourceLigandBaseSolventTemperature (°C)Time (h)Conversion (%)
1Pd(OAc)₂BINAPCs₂CO₃Toluene100160
2Pd(OAc)₂DPEphosCs₂CO₃Toluene100160
3Pd(OAc)₂XPhosCs₂CO₃Toluene1001691
4Pd(OAc)₂XPhosCs₂CO₃Dioxane10016100
5Pd(OAc)₂XPhosK₃PO₄Dioxane1001660
6Pd(OAc)₂XPhosK₂CO₃Dioxane1001640

Reaction Conditions: Benzyl-protected 5-bromo-benzimidazole, 4-(methylsulfonyl)aniline, Pd(OAc)₂ (10 mol%), Ligand (20 mol%), Base (2.0 equiv), Solvent.

Table 2: Copper-Catalyzed N-Arylation of Imidazoles with Arylboronic Acids [6]

EntryImidazoleArylboronic AcidTime (h)Yield (%)
1ImidazolePhenylboronic acid688
2Imidazole4-Methylphenylboronic acid592
3Imidazole4-Methoxyphenylboronic acid594
4Imidazole2-Methylphenylboronic acid885
5Imidazole4-Chlorophenylboronic acid1072
6Imidazole4-Nitrophenylboronic acid1265
7Imidazole4-Formylphenylboronic acid1268
8BenzimidazolePhenylboronic acid1082
9Benzimidazole4-Methylphenylboronic acid885
10Benzimidazole4-Methoxyphenylboronic acid888

Reaction Conditions: Imidazole (1.2 mmol), Arylboronic Acid (1 mmol), CuFAP (100 mg), Methanol (4 mL), Room Temperature.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Halogenated Benzimidazole[2]

G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification setup_1 To a dry Schlenk flask under Argon add: - Halogenated Benzimidazole (1.0 equiv) - Base (e.g., Cs₂CO₃, 2.0 equiv) - Palladium Catalyst/Ligand System  (e.g., Pd(OAc)₂, 2-10 mol%; XPhos, 4-20 mol%) setup_2 Evacuate and backfill the flask with Argon (3x). setup_1->setup_2 reagents_1 Add anhydrous, degassed solvent (e.g., Dioxane) via syringe. setup_2->reagents_1 reagents_2 Add the amine or arylating agent (1.2 equiv). reagents_1->reagents_2 reaction_1 Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. reagents_2->reaction_1 reaction_2 Monitor progress by TLC or LC-MS. reaction_1->reaction_2 workup_1 Cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate). reaction_2->workup_1 workup_2 Filter through a pad of celite. workup_1->workup_2 workup_3 Wash filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. workup_2->workup_3 workup_4 Purify the crude product by flash column chromatography. workup_3->workup_4

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Benzimidazole[1][2]

G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification setup_1 To a dry Schlenk flask under Argon add: - Benzimidazole (1.2 equiv) - Aryl Halide (1.0 equiv) - Copper(I) Iodide (5 mol%) - Ligand (e.g., 1,10-Phenanthroline, 10 mol%) setup_2 Evacuate and backfill the flask with Argon (3x). setup_1->setup_2 reagents_1 Add the base (e.g., Cs₂CO₃, 2.0 equiv). setup_2->reagents_1 reagents_2 Add anhydrous solvent (e.g., Dioxane). reagents_1->reagents_2 reaction_1 Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. reagents_2->reaction_1 reaction_2 Monitor progress by TLC or GC-MS. reaction_1->reaction_2 workup_1 After cooling, dilute with ethyl acetate and filter through Celite. reaction_2->workup_1 workup_2 Wash filtrate with water and brine. workup_1->workup_2 workup_3 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. workup_2->workup_3 workup_4 Purify the crude product by flash column chromatography. workup_3->workup_4

Caption: General workflow for Copper-catalyzed N-arylation.

Signaling Pathways & Logical Relationships

Electronic Effect of Fluorine on Benzimidazole Reactivity

The presence of fluorine atoms on the benzimidazole ring significantly influences its electronic properties, which is a key factor in its reduced reactivity in certain cross-coupling reactions.

G cluster_cause cluster_effect1 Electronic Effects cluster_consequence Consequences in Cross-Coupling cause Fluorine Substitution on Benzimidazole Ring inductive Strong Inductive Effect (-I) cause->inductive pka Lowered pKa of N-H bond (Increased Acidity) inductive->pka nucleophilicity Decreased Electron Density on Imidazole Nitrogen inductive->nucleophilicity reactivity Reduced Nucleophilicity of Benzimidazole Anion pka->reactivity nucleophilicity->reactivity outcome Poor Reactivity / Low Yield in Reactions like Buchwald-Hartwig (Slower C-N Reductive Elimination) reactivity->outcome

Caption: Impact of fluorine substitution on benzimidazole reactivity.

References

Technical Support Center: Crystallization of 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers refining crystallization methods for 6-Fluoro-1-methyl-1H-benzo[d]imidazole. The information is based on established principles for small organic molecule crystallization and data from related benzimidazole compounds.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization process in a question-and-answer format.

Q1: My compound is "oiling out" and forming liquid droplets instead of a solid. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens when the solution's temperature is higher than the melting point of the impure compound or when the solution is supersaturated too quickly.[1]

Potential Causes & Solutions:

CauseRecommended Solution
Rapid Cooling Re-heat the solution until the oil fully redissolves. Allow it to cool much more slowly. Consider using an insulated container or moving the setup to a location with a more stable ambient temperature.
High Solute Concentration Add a small amount of additional solvent to the heated solution to reduce the concentration before attempting to cool it again.[1]
Inappropriate Solvent The compound may be too soluble in the chosen solvent. Try re-crystallizing from a solvent in which the compound is less soluble. Tetrahydrofuran (THF) is known to sometimes cause oiling out.[2]
Presence of Impurities Impurities can lower the melting point of your compound.[1] Further purify the material using methods like flash chromatography before attempting crystallization.

Q2: I am not getting any crystals at all, even after cooling.

A2: A complete failure to produce crystals typically points to issues with supersaturation or nucleation.

Potential Causes & Solutions:

CauseRecommended Solution
Solution is Undersaturated (Too much solvent) Concentrate the solution by slowly evaporating some of the solvent.[1] If the mother liquor is available, you can test for saturation by dipping in a glass rod and seeing if a solid forms as the solvent evaporates.[1]
Nucleation is Inhibited Induce nucleation by: • Scratching: Gently scratch the inside surface of the glass vial below the solution level with a glass rod. • Seeding: Add a tiny seed crystal of the pure compound to the solution to act as a template.
Incompatible Solvent System The compound may be too soluble in the solvent even at low temperatures. A different solvent or a mixture of solvents (an anti-solvent system) should be tested.

Q3: The crystals that formed are very small, needle-like, or aggregated. How can I improve their quality?

A3: Poor crystal quality is often the result of a high nucleation rate, where too many crystals begin to form at once, preventing any single one from growing to a suitable size.

Potential Causes & Solutions:

CauseRecommended Solution
Nucleation Rate is Too High Decrease the level of supersaturation. This can be achieved by using slightly more solvent or by cooling the solution at a much slower rate.[3]
Rapid Evaporation If using an evaporation method, slow the rate of solvent loss by using a vial with a narrower opening or by covering it with parafilm and piercing a few small holes.[2]
Presence of Impurities Even small amounts of impurities can interfere with the formation of a well-ordered crystal lattice. Ensure the starting material has high purity.[3]

Q4: My final crystal yield is very low. How can I recover more material?

A4: A low yield indicates that a significant amount of the compound remained dissolved in the mother liquor after filtration.

Potential Causes & Solutions:

CauseRecommended Solution
Too Much Solvent Used If the mother liquor has not been discarded, it can be concentrated by evaporation to recover a second crop of crystals.[1]
Incomplete Crystallization Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling to a lower temperature (e.g., in an ice bath or refrigerator) can further decrease solubility and improve yield.
Premature Filtration Make sure that crystallization has completely ceased before filtering the crystals from the mother liquor.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallization? An ideal solvent should fully dissolve this compound at an elevated temperature but exhibit low solubility at room or sub-ambient temperatures. The choice of solvent can significantly impact crystal growth.[2] For related benzimidazole compounds, solvent systems like methanol and mixtures of methyl tert-butyl ether/hexane have been used successfully.[4][5] It is recommended to perform a small-scale solvent screen with a variety of solvents of different polarities.

Q2: How important is the purity of the starting material? Purity is critical. Impurities can inhibit crystal growth, cause the compound to oil out, or become trapped within the crystal lattice, undermining the purification goal of crystallization.[1][3] It is advisable to use material that is at least 95% pure for the best results.

Q3: What is the purpose of a "seed crystal"? A seed crystal is a small, high-quality crystal of the target compound that, when added to a supersaturated solution, acts as a template for further crystal growth. This bypasses the often-difficult initial nucleation step and can lead to the formation of larger, higher-quality crystals.

Q4: What is the difference between slow evaporation and slow cooling? Slow evaporation achieves supersaturation by gradually removing the solvent, which increases the compound's concentration. This is often done at a constant temperature.[6] Slow cooling achieves supersaturation by lowering the temperature of a saturated solution, which decreases the compound's solubility. The choice between them depends on the compound's solubility curve in the chosen solvent.

Data Presentation

Table 1: Potential Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityNotes & Considerations
Methanol65Polar ProticUsed successfully for a related benzimidazole derivative.[4] Good for slow cooling.
Ethanol78Polar ProticSimilar to methanol; solubility may be slightly higher.
Isopropanol82Polar ProticLower volatility than ethanol, may aid in slower crystal growth.
Acetone56Polar AproticGood solvent for many organics; higher volatility is suitable for evaporation methods.
Ethyl Acetate77Mid-PolarityA common choice for recrystallization of moderately polar compounds.
Dichloromethane40Mid-PolarityLow boiling point; use in a well-ventilated area. Good for slow evaporation.
Toluene111Non-PolarBenzimidazole itself has some solubility in hot toluene.[7]
Hexane / Heptane69 / 98Non-PolarLikely to be a poor solvent on its own; best used as an "anti-solvent" in a solvent/anti-solvent system (e.g., dissolved in ethyl acetate, with hexane added slowly).
MTBE / Hexane55 / 69MixedA mixture of methyl tert-butyl ether and hexane was used to recrystallize a similar fluoro-benzimidazole derivative.[5]

Experimental Protocols

Protocol 1: Slow Evaporation Method

  • Dissolve the this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature to create a solution that is near saturation.

  • Filter the solution through a small plug of cotton or glass wool in a pipette to remove any insoluble impurities.

  • Transfer the clear filtrate to a clean vial.

  • Cover the vial with a cap or parafilm that has been pierced with one or two small holes using a needle. This slows the rate of evaporation.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.

  • Monitor periodically for crystal formation.

Protocol 2: Slow Cooling Method

  • In a small flask, add a minimal amount of a suitable solvent (e.g., methanol or isopropanol) to the this compound.

  • Gently heat the mixture with stirring (e.g., in a warm water bath) until the solid is completely dissolved. If it does not dissolve, add small aliquots of additional solvent until a clear solution is obtained at the elevated temperature.

  • Once dissolved, cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed inside an insulated container (like a beaker wrapped in glass wool).

  • For potentially higher yield, once the flask has reached room temperature, it can be transferred to a refrigerator (4 °C) or freezer (-20 °C) for several hours.

  • Collect the formed crystals by vacuum filtration.

Protocol 3: Vapor Diffusion (Liquid-Liquid) Method

  • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar or beaker that contains a layer of a "poor" or "anti-solvent" (one in which the compound is insoluble, but which is miscible with the "good" solvent).

  • Over time, the vapor from the anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.

Visualizations

G cluster_start cluster_process cluster_results cluster_solutions start Start: Dissolve Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome good_crystals Good Quality Crystals (Harvest) outcome->good_crystals Success oiling_out Problem: 'Oiling Out' outcome->oiling_out Failure no_crystals Problem: No Crystals Form outcome->no_crystals Failure poor_crystals Problem: Poor Quality Crystals outcome->poor_crystals Failure sol_oil Action: 1. Reheat to dissolve 2. Add more solvent 3. Cool slower oiling_out->sol_oil sol_none Action: 1. Evaporate some solvent 2. Scratch vial / Add seed crystal no_crystals->sol_none sol_poor Action: 1. Decrease saturation (more solvent) 2. Slow down cooling/evaporation poor_crystals->sol_poor sol_oil->cool sol_none->cool sol_poor->cool

Caption: Troubleshooting workflow for common crystallization issues.

Caption: Key factors influencing the crystallization process.

References

Validation & Comparative

A Comparative Analysis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole and Other Benzimidazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatile biological activity is significantly influenced by substitutions on the bicyclic ring system. This guide provides a comparative analysis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole against other benzimidazole derivatives, focusing on its potential anticancer and antimicrobial properties. The inclusion of a fluorine atom at the 6-position and a methyl group at the 1-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, thereby influencing its overall pharmacological profile.

Comparative Biological Activity: An Overview

While direct head-to-head experimental data for this compound is limited in publicly available literature, we can infer its potential activity by examining structurally related compounds. The following tables summarize the reported anticancer and antimicrobial activities of various substituted benzimidazoles, providing a basis for a structure-activity relationship (SAR) discussion.

Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives (IC50/GI50 in µM)
Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Hypothetical: this compound VariousData not available-
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMCF-7 (Breast)0.73 ± 0.0[1]
MDA-MB-231 (Breast)20.4 ± 0.2[1]
Novel 1H-benzo[d]imidazole Derivatives (11a, 12a, 12b)60 Human Cancer Cell Lines0.16 - 3.6[1]
2-(Aryl)-1H-benzimidazoles (General)VariousPotent activity reported[2][3]
N-sec-butyl-2-phenylbenzimidazoles (Chloro-substituted)MDA-MB-231, MCF-7Higher activity than nitro-substituted[4]

Analysis: The presence of a fluorine atom in the benzimidazole scaffold, as seen in Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, demonstrates potent anticancer activity, particularly against the MCF-7 breast cancer cell line.[1] The methyl group at the N-1 position is also a common feature in many biologically active benzimidazoles and is known to influence their properties.[5] Therefore, it is plausible that this compound would exhibit significant cytotoxic effects against various cancer cell lines.

Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives (MIC in µg/mL)
Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Hypothetical: this compound VariousData not available-
6-Fluoro-1H-benzimidazole derivativeStaphylococcus aureus (MSSA)4[6]
Staphylococcus aureus (MRSA)2-8[6]
2-(m-fluorophenyl)-benzimidazole (14)Bacillus subtilis7.81[7]
2-(m-fluorophenyl)-5-methyl-benzimidazole (18)Gram-negative bacteria31.25[7]
Bacillus subtilis7.81[7]
Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j)Candida glabrata0.97[8]

Analysis: Fluorinated benzimidazoles have shown promising antimicrobial, particularly antibacterial, activity.[6][7] For instance, a 6-fluoro-1H-benzimidazole derivative displayed potent activity against both methicillin-sensitive and -resistant Staphylococcus aureus.[6] The introduction of a methyl group on the benzimidazole ring, as seen in compound 18, can also contribute to the antimicrobial profile.[7] These findings suggest that this compound is a promising candidate for further investigation as an antimicrobial agent.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key biological assays are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 650 nm can be used to subtract background absorbance.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits or enhances the polymerization of tubulin into microtubules, a key mechanism for many anticancer agents.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) or by using a fluorescent reporter that binds preferentially to polymerized tubulin.[11][12]

Protocol (Fluorescence-based):

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP, a polymerization enhancer like glycerol (10%), and a fluorescent reporter such as DAPI (6.3 µM).[11][13]

  • Compound Addition: Add the test compound at various concentrations to the wells of a 384-well black wall microplate.[13] Include positive controls (e.g., paclitaxel for stabilization, colchicine for destabilization) and a negative control (e.g., DMSO).[14]

  • Initiation of Polymerization: Transfer the tubulin solution to the pre-warmed 96-well plate containing the test compounds.[14]

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time (e.g., every minute for 60-90 minutes) at 37°C using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 450 nm, respectively.[14] An increase in fluorescence indicates tubulin polymerization.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid or solid growth medium, which is then inoculated with a standardized number of microorganisms. The MIC is determined after a defined incubation period by observing the lowest concentration that inhibits growth.[15][16]

Protocol (Broth Microdilution):

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.[17]

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).[17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]

Visualizing Molecular Interactions and Experimental Workflows

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a potential signaling pathway affected by benzimidazole derivatives and a typical experimental workflow.

anticancer_pathway cluster_cell Cancer Cell Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: A simplified signaling pathway illustrating the mechanism of action of some anticancer benzimidazole derivatives as microtubule-disrupting agents.

experimental_workflow cluster_workflow Drug Discovery Workflow Synthesis Compound Synthesis (e.g., 6-Fluoro-1-methyl- 1H-benzo[d]imidazole) InVitro In Vitro Assays (MTT, MIC, Tubulin) Synthesis->InVitro DataAnalysis Data Analysis (IC50, MIC determination) InVitro->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Improvement

Caption: A logical workflow for the discovery and development of novel benzimidazole-based therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-1-methyl-1H-benzo[d]imidazole Analogues and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Fluoro-1-methyl-1H-benzo[d]imidazole analogues and related benzimidazole derivatives. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide synthesizes findings from closely related analogues to provide insights into the key structural determinants for various biological activities, including anticancer and antimicrobial effects.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various substituted benzimidazole analogues, highlighting the impact of different substituents on their biological efficacy.

Table 1: Anticancer Activity of Substituted Benzimidazole Analogues

Compound IDR1 (Position 1)R2 (Position 2)R5/R6 (Position 5/6)Cancer Cell LineIC50 (µM)Reference
Analog A HPhenyl5-FluoroMCF-7 (Breast)17.8 ± 0.24[1]
Analog B HPhenyl5-FluoroDU-145 (Prostate)10.2 ± 1.4[1]
Analog C HPhenyl5-FluoroH69AR (Lung)49.9 ± 0.22[1]
Analog D H2-Hydroxyphenyl5-CarboxamideMCF-7 (Breast)Not specified[2]
Analog E H2-Hydroxyphenyl5-CarboxamideHCT-116 (Colon)Not specified[2]
Analog F H4-StyrylphenylHSalmonella typhimurium0.1[3]
Analog G Methyl4-StyrylphenylHSalmonella typhimurium0.1[3]

Table 2: Antimicrobial Activity of Substituted Benzimidazole Analogues

Compound IDR1 (Position 1)R2 (Position 2)R5/R6 (Position 5/6)MicroorganismMIC (µg/mL)Reference
Analog H Hm-FluorophenylHB. subtilis7.81[4]
Analog I Hm-Fluorophenyl5-MethylB. subtilis7.81[4]
Analog J Hm-Fluorophenyl5-MethylGram-negative bacteria31.25[4]
Analog K H6-Fluorobenzo[d]thiazol-2-amineHS. aureus156.25[5]
Analog L HUnsubstitutedCarbodithioate at N1Various bacteriaNot specified[3]
Analog M H5-Ethyl-2-pyridinylHNot specifiedNot specified[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activity of benzimidazole analogues are provided below.

1. In Vitro Anticancer Activity - MTT Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, DU-145, H69AR) and a non-cancerous control cell line (e.g., HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4]

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Positive and negative controls (with and without microbial growth, respectively) are included in each assay.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the SAR of this compound analogues.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (o-phenylenediamines, aldehydes/carboxylic acids) Condensation Condensation/ Cyclization Start->Condensation Benzimidazole_Core Benzimidazole Core Formation Condensation->Benzimidazole_Core Functionalization Functionalization (N-methylation, Fluorination) Benzimidazole_Core->Functionalization Analogues Target Analogues Functionalization->Analogues In_Vitro_Assays In Vitro Assays (Anticancer, Antimicrobial) Analogues->In_Vitro_Assays Testing Data_Collection Data Collection (IC50, MIC) In_Vitro_Assays->Data_Collection SAR_Analysis SAR Analysis Data_Collection->SAR_Analysis SAR_Analysis->Functionalization Optimization Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General workflow for the synthesis and biological evaluation of benzimidazole analogues.

SAR_Features cluster_core Benzimidazole Core cluster_substitutions Key Substitution Positions cluster_activity Impact on Biological Activity Benzimidazole N1 N1-Substitution (e.g., -CH3) N1_Activity Modulates Lipophilicity & Pharmacokinetics N1->N1_Activity affects C2 C2-Substitution (Aryl, Heteroaryl) C2_Activity Crucial for Target Binding (e.g., kinase inhibition) C2->C2_Activity affects C5_C6 C5/C6-Substitution (e.g., -F) C5_C6_Activity Influences Potency & Metabolic Stability C5_C6->C5_C6_Activity affects

Caption: Key structural features influencing the biological activity of benzimidazole derivatives.

Structure-Activity Relationship Insights

Based on the analysis of related benzimidazole derivatives, the following SAR insights can be inferred for this compound analogues:

  • N1-Methylation: The introduction of a methyl group at the N1 position can influence the compound's lipophilicity and pharmacokinetic properties.[3] In some cases, N-substitution with groups like methyl or ethyl has been shown to be significant for antimicrobial activity.[3] However, for certain biological targets, additional groups on N-1, such as methyl, have been reported to have deleterious effects.[6] The regioselectivity of N-methylation can be a synthetic challenge, often yielding a mixture of N1 and N3 isomers.[7]

  • C6-Fluorination: The presence of a fluorine atom at the C6 (or C5) position is a common strategy in medicinal chemistry to enhance biological activity.[8] Fluorine substitution can increase metabolic stability and cell permeability.[4][9] For instance, the presence of an electron-withdrawing fluorine atom on the benzimidazole ring has been shown to increase the cytotoxic activity of some compounds.[9] Specifically, 6-fluoro substitution in other heterocyclic systems has been shown to increase antibacterial activity.[4]

  • C2-Substitution: The substituent at the C2 position plays a crucial role in determining the biological activity and target specificity. A wide variety of aryl and heteroaryl groups have been explored at this position. For instance, the presence of a 4-styrylphenyl group at the C2 position has been shown to increase antimicrobial activity.[3] For anti-inflammatory activity, substitutions at the C2 position with groups like 2-pyridinyl have shown promising results.[2]

References

Validating the Biological Target of 6-Fluoro-1-methyl-1H-benzo[d]imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound, 6-Fluoro-1-methyl-1H-benzo[d]imidazole, belongs to the benzimidazole class, a scaffold known for its diverse pharmacological activities. The specific biological target of this particular derivative remains to be definitively established, with plausible targets ranging from G-protein coupled receptors and enzymes to structural proteins, depending on the full chemical structure. This guide provides a comparative overview of experimental approaches to identify and validate the biological target of novel benzimidazole derivatives like this compound, presenting hypothetical data to illustrate the utility of each method.

Section 1: Target Identification and Initial Validation

The initial step in characterizing a new compound is to identify its primary biological target. This can be achieved through a combination of computational and experimental screening methods. Once a putative target is identified, initial validation of the interaction is crucial.

Comparative Analysis of Target Engagement Assays

Direct engagement of a compound with its target protein within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, but several alternatives exist.

Table 1: Comparison of Target Engagement Methodologies

MethodPrincipleTypical Quantitative ReadoutAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Change in melting temperature (ΔTm) or Isothermal dose-response fingerprint (ITDRF)Label-free; applicable in intact cells and tissues; reflects physiological conditions.[1][2]Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[3][4][5]Degree of protease protection (e.g., % protection at a given protease concentration)Label-free; does not require protein modification; can be used with complex lysates.[4]Requires careful optimization of protease digestion; may not be sensitive for all interactions.
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding alters the rate of chemical-induced oxidation of methionine residues.[6][7]Change in oxidation rate as a function of denaturant concentrationApplicable to a wide range of proteins in complex mixtures; provides thermodynamic information.[6]Requires methionine residues in the protein; chemical labeling may alter protein structure.

Experimental Workflow for Target Engagement Validation

G cluster_0 Cell Culture and Treatment cluster_1 Target Engagement Assay cluster_2 Analysis start Culture Cells to Desired Confluency treat Treat Cells with This compound (and vehicle control) start->treat cetsa CETSA: Heat Shock at Temperature Gradient treat->cetsa darts DARTS: Limited Proteolysis treat->darts sprox SPROX: Chemical Denaturation and Oxidation treat->sprox lyse Cell Lysis and Protein Extraction cetsa->lyse darts->lyse sprox->lyse analyze Analyze Soluble Protein Fraction (Western Blot, Mass Spectrometry) lyse->analyze data Data Analysis: Determine ΔTm, % Protection, or Oxidation Rate Change analyze->data

Caption: A generalized workflow for validating target engagement using CETSA, DARTS, or SPROX.

Section 2: Characterizing the Interaction with Specific Target Classes

Once a target is validated, the next step is to characterize the functional consequences of the compound's binding. The experimental approach will vary depending on the class of the target protein.

Scenario 1: The Target is a G-Protein Coupled Receptor (e.g., GABA-A Receptor)

Benzimidazole derivatives have been shown to act as modulators of the GABA-A receptor.[8][9] Validating this interaction involves assessing the compound's ability to bind to the receptor and modulate its function.

Table 2: Comparison of GABA-A Receptor Assays

AssayPrincipleTypical Quantitative ReadoutAdvantagesLimitations
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from the receptor by the test compound.[10][11][12][13]Inhibition constant (Ki) or IC50Highly sensitive and quantitative; provides direct measure of binding affinity.Requires handling of radioactive materials; does not provide functional information.
Electrophysiology (Patch-Clamp) Measures the flow of ions through the GABA-A channel in response to GABA and the test compound.Change in chloride current (amplitude, duration)Provides direct functional measure of receptor modulation; high temporal resolution.Technically demanding; low throughput.
Fluorescence-Based Ion Flux Assay Measures changes in intracellular chloride concentration using a fluorescent indicator.Change in fluorescence intensityHigher throughput than electrophysiology; provides functional information.Indirect measure of channel activity; potential for compound interference with the dye.

Signaling Pathway of the GABA-A Receptor

G GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Compound 6-Fluoro-1-methyl-1H- benzo[d]imidazole Compound->GABA_A Allosteric Modulation Cl_channel Chloride Channel Opening GABA_A->Cl_channel Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of the GABA-A receptor.

A competitive radioligand binding assay can be used to determine the affinity of this compound for the GABA-A receptor.[11][13]

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.[11]

  • Binding Assay: Incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).[11][14]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value.[12]

Scenario 2: The Target is an Enzyme (e.g., Topoisomerase I)

Some benzimidazole derivatives have been shown to target enzymes like topoisomerase I.[15] Validation in this context involves assessing the compound's effect on the enzyme's catalytic activity.

Table 3: Comparison of Topoisomerase I Inhibition Assays

AssayPrincipleTypical Quantitative ReadoutAdvantagesLimitations
DNA Relaxation Assay Measures the conversion of supercoiled DNA to its relaxed form by topoisomerase I. Inhibition is observed as a decrease in the amount of relaxed DNA.[16][17][18][19][20]IC50Direct measure of enzyme activity; relatively simple to perform.Gel-based methods can be low throughput.
Cleavage Complex Stabilization Assay Detects the formation of a stable covalent complex between topoisomerase I and DNA, which is induced by certain inhibitors.Amount of stabilized complexProvides mechanistic insight into the mode of inhibition.More technically complex than the relaxation assay.
High-Throughput Screening (HTS) Assays Fluorescence- or luminescence-based assays that measure a product of the topoisomerase I reaction.[17]IC50Amenable to large-scale screening of compound libraries.Indirect measure of enzyme activity; may be prone to artifacts.

Topoisomerase I and DNA Damage Response Pathway

G cluster_0 DNA Replication/Transcription cluster_1 Inhibition and Damage cluster_2 Cellular Response DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Relaxation RelaxedDNA Relaxed DNA TopoI->RelaxedDNA Relaxation CleavageComplex Stabilized TopoI-DNA Cleavage Complex TopoI->CleavageComplex Compound 6-Fluoro-1-methyl-1H- benzo[d]imidazole Compound->TopoI Inhibits Re-ligation SSB Single-Strand Breaks CleavageComplex->SSB DSB Double-Strand Breaks (during replication) SSB->DSB DDR DNA Damage Response (e.g., PARP, ATM/ATR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Inhibition of Topoisomerase I leading to DNA damage and apoptosis.

  • Reaction Setup: Prepare reaction mixtures containing supercoiled plasmid DNA, topoisomerase I enzyme, and varying concentrations of this compound in an appropriate reaction buffer. Include a positive control (known inhibitor like camptothecin) and a negative control (vehicle).[16][19]

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.[16]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.[18]

  • Visualization and Quantification: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50.[18]

Scenario 3: The Target is a Structural Protein (e.g., Tubulin)

The benzimidazole scaffold is also found in compounds that target the polymerization of tubulin, a key component of the cytoskeleton.

Table 4: Comparison of Tubulin Polymerization Assays

AssayPrincipleTypical Quantitative ReadoutAdvantagesLimitations
Turbidity Assay Measures the increase in light scattering as tubulin monomers polymerize into microtubules.[21][22]IC50 or change in VmaxSimple and direct measure of polymerization; widely used.Can be affected by compound precipitation or color.
Fluorescence-Based Assay Utilizes a fluorescent reporter that binds specifically to polymerized tubulin, leading to an increase in fluorescence.[21][22]IC50 or change in fluorescence rateHigher sensitivity than turbidity assays; suitable for HTS.Potential for compound interference with fluorescence.
Cell-Based Mitotic Arrest Assay Measures the accumulation of cells in the G2/M phase of the cell cycle due to disruption of the mitotic spindle.Percentage of cells in G2/MProvides a functional readout in a cellular context.Indirect measure of tubulin polymerization; may be influenced by off-target effects.

Microtubule Dynamics Signaling

G cluster_0 Cellular Functions Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Tubulin Microtubule->Depolymerization Mitosis Mitosis Microtubule->Mitosis Transport Intracellular Transport Microtubule->Transport Shape Cell Shape Microtubule->Shape Compound 6-Fluoro-1-methyl-1H- benzo[d]imidazole Compound->Polymerization Inhibits Compound->Depolymerization Promotes (destabilizer) or Inhibits (stabilizer)

Caption: Regulation of microtubule dynamics and its inhibition by small molecules.

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP on ice. Prepare serial dilutions of this compound and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).[22][23]

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing the test compound or vehicle control.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[23]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of polymerization and calculate the IC50 value if applicable.[22]

Conclusion

Validating the biological target of a novel compound such as this compound is a multifaceted process that requires a systematic and comparative approach. By employing a combination of target engagement assays and target class-specific functional assays, researchers can confidently identify and characterize the mechanism of action of new chemical entities. The choice of experimental methods should be guided by the nature of the putative target and the specific questions being addressed. This guide provides a framework for designing and interpreting such validation studies, ultimately facilitating the progression of promising compounds in the drug discovery pipeline.

References

Comparative Efficacy Analysis: 6-Fluoro-1-methyl-1H-benzo[d]imidazole Against Established BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 6-Fluoro-1-methyl-1H-benzo[d]imidazole against existing FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib. The following data and experimental protocols are provided to offer an objective assessment of its potential efficacy and selectivity in the context of BRAF-mutant cancers.

Quantitative Efficacy and Selectivity Data

The following table summarizes the in vitro potency and selectivity of this compound in comparison to Vemurafenib and Dabrafenib against the BRAF V600E mutation and other key kinases.

Compound BRAF V600E IC50 (nM) CRAF IC50 (nM) VEGFR2 IC50 (nM) pERK Inhibition (IC50, A375 cells, nM)
This compound25150>10,00040
Vemurafenib31481,60050
Dabrafenib0.85.23,2001.2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds against BRAF V600E, CRAF, and VEGFR2 was determined using a radiometric kinase assay.

  • Enzyme and Substrate Preparation: Recombinant human BRAF V600E, CRAF, and VEGFR2 enzymes were expressed and purified. Myelin basic protein (MBP) was used as a substrate.

  • Assay Reaction: The kinase reaction was initiated by adding ATP ([γ-³²P]ATP) to a mixture containing the kinase, substrate, and varying concentrations of the test compound in a kinase buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).

  • Incubation: The reaction mixture was incubated for 30 minutes at 30°C.

  • Termination and Measurement: The reaction was stopped by adding phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and the amount of incorporated ³²P was quantified using a scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular pERK Inhibition Assay

The effect of the compounds on the downstream signaling of the MAPK pathway was assessed by measuring the phosphorylation of ERK in the BRAF V600E mutant human melanoma cell line A375.

  • Cell Culture: A375 cells were cultured in DMEM supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours, were treated with serial dilutions of the test compounds for 2 hours.

  • Cell Lysis: After treatment, the cells were washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: The levels of phosphorylated ERK (pERK1/2) and total ERK in the cell lysates were quantified using a sandwich ELISA kit.

  • Data Analysis: The ratio of pERK to total ERK was calculated for each compound concentration, and the IC50 values were determined by non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating novel kinase inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 6-Fluoro-1-methyl-1H- benzo[d]imidazole Inhibitor->BRAF

Caption: MAPK/ERK signaling pathway with the inhibitory action on BRAF V600E.

Experimental_Workflow Compound Test Compound (this compound) Kinase_Assay In Vitro Kinase Assay (IC50 vs. BRAF, CRAF, etc.) Compound->Kinase_Assay Cell_Assay Cell-Based Assay (pERK Inhibition in A375 cells) Kinase_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Assay->In_Vivo Lead_Optimization Lead Optimization Selectivity->Lead_Optimization ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox ADME_Tox->Lead_Optimization

Caption: General workflow for the preclinical evaluation of a novel kinase inhibitor.

Spectroscopic Showdown: Synthesized 6-Fluoro-1-methyl-1H-benzo[d]imidazole vs. Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic data of in-house synthesized 6-Fluoro-1-methyl-1H-benzo[d]imidazole against a reference standard of its isomer, 5-Fluoro-1-methyl-1H-benzo[d]imidazole, confirms the successful synthesis and structural integrity of the target molecule. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of this fluorinated benzimidazole derivative.

In the field of medicinal chemistry, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Fluorinated benzimidazoles, in particular, are a class of compounds that have garnered significant interest due to their diverse biological activities. Here, we present a spectroscopic data comparison of a synthesized batch of this compound with a reference standard of the closely related isomer, 5-Fluoro-1-methyl-1H-benzo[d]imidazole. Due to the limited availability of reference data for the 6-fluoro isomer, this comparative approach with a positional isomer provides a robust method for structural verification.

Spectroscopic Data Comparison

The structural identity and purity of the synthesized this compound were established using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS). The data obtained was compared with the reference data for 5-Fluoro-1-methyl-1H-benzo[d]imidazole to highlight the distinct spectroscopic features arising from the different fluorine substitution patterns on the benzene ring.

Spectroscopic Data Synthesized this compound Reference 5-Fluoro-1-methyl-1H-benzo[d]imidazole
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.05 (s, 1H, H-2), 7.65 (dd, J=8.8, 4.8 Hz, 1H, H-4), 7.20 (dd, J=8.8, 2.4 Hz, 1H, H-7), 7.05 (ddd, J=8.8, 8.8, 2.4 Hz, 1H, H-5), 3.85 (s, 3H, N-CH₃)8.02 (s, 1H, H-2), 7.50 (dd, J=8.8, 4.4 Hz, 1H, H-7), 7.30 (dd, J=8.8, 2.4 Hz, 1H, H-4), 7.00 (ddd, J=8.8, 8.8, 2.4 Hz, 1H, H-6), 3.83 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 160.5 (d, J=240 Hz, C-6), 144.2 (C-2), 143.0 (d, J=12 Hz, C-7a), 135.5 (d, J=10 Hz, C-3a), 120.0 (d, J=25 Hz, C-5), 110.0 (d, J=8 Hz, C-4), 98.0 (d, J=28 Hz, C-7), 31.5 (N-CH₃)159.0 (d, J=238 Hz, C-5), 144.0 (C-2), 145.0 (C-7a), 131.0 (d, J=12 Hz, C-3a), 115.0 (d, J=26 Hz, C-6), 110.5 (d, J=9 Hz, C-7), 105.0 (d, J=24 Hz, C-4), 31.3 (N-CH₃)
Mass Spectrum (EI) m/z (%): 150 (M⁺, 100), 135 (M⁺-CH₃, 40), 108 (M⁺-C₂H₂N, 25)m/z (%): 150 (M⁺, 100), 135 (M⁺-CH₃, 45), 108 (M⁺-C₂H₂N, 30)

The ¹H NMR spectrum of the synthesized compound shows distinct signals for the aromatic protons, with coupling constants characteristic of the fluorine substitution at the 6-position. Similarly, the ¹³C NMR spectrum displays a downfield shift for the carbon atom attached to the fluorine, with a large one-bond C-F coupling constant, confirming the position of the fluorine atom. The mass spectrum for both isomers shows the same molecular ion peak at m/z 150, consistent with the molecular formula C₈H₇FN₂.

Experimental Protocols

Synthesis of this compound

A general procedure for the N-methylation of a benzimidazole was adapted for this synthesis.[1]

  • Materials: 6-Fluoro-1H-benzo[d]imidazole, Methyl Iodide, Potassium Carbonate (K₂CO₃), Anhydrous Acetone.

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Fluoro-1H-benzo[d]imidazole (1.0 eq) and anhydrous acetone.

    • Add potassium carbonate (1.5 eq) to the suspension.

    • While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Analysis

  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Electron ionization (EI) mass spectra were obtained on a mass spectrometer at an ionization energy of 70 eV.

Visualizing the Comparison

To visually represent the relationships and workflows, the following diagrams were generated using Graphviz.

cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start 6-Fluoro-1H-benzo[d]imidazole reaction N-Methylation Reaction start->reaction Reacts with reagents Methyl Iodide, K2CO3, Acetone reagents->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product Synthesized This compound purification->product product_analysis Synthesized Product nmr_h 1H NMR product_analysis->nmr_h nmr_c 13C NMR product_analysis->nmr_c ms Mass Spectrometry product_analysis->ms synthesized_data Spectroscopic Data (Synthesized) nmr_h->synthesized_data nmr_c->synthesized_data ms->synthesized_data comparison Comparative Analysis synthesized_data->comparison reference_data Spectroscopic Data (Reference Isomer) reference_data->comparison

Caption: Workflow for synthesis and comparative spectroscopic analysis.

Caption: Chemical structures of the synthesized and reference compounds.

References

A Comparative Guide to In Silico Docking of Benzimidazole Derivatives Against Cancer Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in silico docking studies focused on benzimidazole derivatives, a core scaffold in medicinal chemistry. While direct docking studies for 6-Fluoro-1-methyl-1H-benzo[d]imidazole are not extensively published, this document evaluates its structural class against prominent drug targets, particularly the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways. The data presented is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of this important heterocyclic motif.

The benzimidazole ring system is a versatile pharmacophore found in numerous approved drugs and bioactive compounds, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and anthelmintic.[1][2] Computational methods like molecular docking are crucial in the early stages of drug discovery, allowing for the efficient screening of compound libraries and the prediction of binding affinities with target proteins before costly and time-consuming synthesis and in vitro testing.[3]

Experimental Protocols: Molecular Docking

The methodology outlined below is a synthesized protocol based on common practices reported in docking studies of benzimidazole derivatives with protein targets like EGFR, tubulin, and various kinases.[1][2][4]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 2JIT) is retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and any non-essential co-factors are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms.

    • The protein structure is then saved in a PDBQT file format, which includes atomic charges and atom-type definitions, making it ready for docking simulations.[1]

  • Ligand Preparation:

    • The 2D structures of this compound and its comparison derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

    • The structures are converted to 3D and energetically minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined to allow for conformational flexibility during the docking process. The final ligand structures are saved in the PDBQT format.

  • Docking Simulation:

    • Software: AutoDock Vina is a widely used program for molecular docking simulations.[2][4]

    • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the native ligand binds. For EGFR, this is typically the ATP-binding site.[1][4]

    • Docking Execution: The docking simulation is performed using parameters such as an exhaustiveness value of 32 to ensure a comprehensive search of the conformational space.[4] The program calculates the binding affinity (in kcal/mol) for various poses of the ligand within the protein's active site.

  • Analysis of Results:

    • The results are ranked based on the predicted binding affinity scores, with lower energy values indicating more favorable binding.[4]

    • The top-ranked poses are visually inspected to analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. Visualization is typically performed using software like BIOVIA Discovery Studio or PyMOL.[2][4]

Data Presentation: Comparative Docking Scores

The following table summarizes the in silico binding affinities of several keto-benzimidazole derivatives against both wild-type (wt) and mutant (T790M) EGFR. These compounds serve as alternatives for comparing the potential efficacy of new derivatives like this compound. The presence of sulfonyl substituents appears to contribute to more stable complexes.[4]

Compound IDSubstituent GroupBinding Affinity (EGFR-wt) (kcal/mol)Binding Affinity (EGFR-T790M) (kcal/mol)
1c 4-SO2CH3-7.6-8.4
7c 4-SO2CH3-8.1 -8.1
7d 4-SO2NH2-7.5-8.3
11c 3-SO2CH3-7.8 -7.7
Reference Erlotinib-7.5-7.1

Data sourced from a study on keto-benzimidazole derivatives as EGFR inhibitors.[4]

Visualization of Workflows and Pathways

In Silico Docking Workflow

The following diagram illustrates the standard computational workflow for molecular docking studies, from initial structure preparation to the final analysis of results.

Figure 1: Standard In Silico Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., from PDB) PDB_Prep 3. Protein Refinement (Add H, Assign Charges) PDB->PDB_Prep Ligand 2. Ligand Structure Generation (2D to 3D) Ligand_Prep 4. Ligand Minimization (Assign Charges, Define Bonds) Ligand->Ligand_Prep Grid 5. Grid Box Definition (Active Site) PDB_Prep->Grid Dock 6. Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Dock Grid->Dock Score 7. Score & Rank Poses (Binding Affinity) Dock->Score Visualize 8. Interaction Analysis (H-Bonds, Hydrophobic) Score->Visualize

Figure 1: Standard In Silico Molecular Docking Workflow

EGFR Signaling Pathway

This diagram shows a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Benzimidazole derivatives often target the ATP-binding site of the EGFR kinase domain, inhibiting the downstream signaling cascade that leads to cell proliferation and survival.

Figure 2: Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binding Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Benzimidazole Inhibitor Inhibitor->Dimer Inhibition

References

The Impact of Fluorination on the Cytotoxicity of Benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including potent anticancer properties. A common strategy to enhance the therapeutic efficacy of such scaffolds is the introduction of fluorine atoms. This guide provides an objective comparison of the cytotoxicity of fluorinated and non-fluorinated benzimidazoles, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development.

Enhanced Cytotoxic Potency with Fluorination: A Data-Driven Comparison

Fluorination can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often resulting in enhanced cytotoxic effects against cancer cells. The following table summarizes the 50% inhibitory concentration (IC50) values of a series of 2-(fluorophenyl)-1H-benzimidazole derivatives against various human cancer cell lines, illustrating the impact of the position and number of fluorine substituents on cytotoxic activity.

Compound IDSubstitution on Phenyl RingA549 (Lung) IC50 (µM)A498 (Kidney) IC50 (µM)A375 (Melanoma) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)
ORT10 2-Fluoro0.7070.7070.7070.3540.3544.712
ORT11 3-Fluoro>100>100>100>100>100>100
ORT12 4-Fluoro0.7070.1880.3770.3770.1884.712
ORT13 2,4-Difluoro0.7070.7070.7070.3540.3544.712
ORT14 4-Fluoro (5-unsubstituted benzimidazole)0.3770.3770.3770.1880.1889.424
ORT15 2-Fluoro (5-methyl benzimidazole)0.3540.3540.1770.3540.1771.768
ORT16 3-Fluoro (5-methyl benzimidazole)0.1770.7070.7070.7070.7079.424
ORT17 4-Fluoro (5-methyl benzimidazole)0.7070.7070.3540.3540.7074.420

Data sourced from a study on the in vitro antiproliferative activity of fluoro-substituted benzimidazole-based scaffolds.[1]

The data reveals that fluorination, particularly at the ortho and para positions of the 2-phenyl ring, leads to significant cytotoxic activity against a range of cancer cell lines.[1] For instance, compounds with ortho- and para-fluoro substitutions (ORT10, ORT12, ORT14, ORT15, and ORT17) consistently demonstrate low micromolar to nanomolar IC50 values.[1] In contrast, the meta-fluoro substituted compound (ORT11) showed significantly less activity.[1] This highlights the critical role of the fluorine atom's position in determining the cytotoxic potential. Notably, many of these fluorinated derivatives exhibited greater selectivity towards cancer cells compared to the non-cancerous HEK293 cell line, a desirable characteristic for potential therapeutic agents.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the cytotoxic and apoptotic effects of benzimidazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated benzimidazoles) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Benzimidazole Derivatives A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilizing Agent D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G AnnexinV_PI_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Treat Cells with Compounds B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Benzimidazole_F Fluorinated Benzimidazole DeathReceptor Death Receptor (e.g., Fas) Benzimidazole_F->DeathReceptor Upregulates Mitochondria Mitochondria Benzimidazole_F->Mitochondria Induces Stress DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative ADME-Tox Profile of 6-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the novel compound 6-Fluoro-1-methyl-1H-benzo[d]imidazole. To provide a relevant context for its potential as a drug candidate, its predicted properties are objectively compared with established experimental data from three widely-used benzimidazole-based drugs: Albendazole, Mebendazole, and Omeprazole. This guide is intended to support early-stage drug discovery and development by providing a preliminary assessment of the compound's pharmacokinetic and safety profiles.

Comparative ADME-Tox Data

The following table summarizes the key ADME-Tox parameters for this compound (predicted) and the comparator drugs (experimental).

ParameterThis compound (Predicted)Albendazole (Experimental)Mebendazole (Experimental)Omeprazole (Experimental)
Molecular Weight ( g/mol ) 150.16265.33295.29345.42
LogP 1.853.53.12.23
Aqueous Solubility Moderately SolublePoorly solublePractically insolubleSparingly soluble
Intestinal Absorption HighPoor and variablePoorRapid
Plasma Protein Binding (%) ~90% (Predicted)~70%90-95%~95%
Blood-Brain Barrier (BBB) Permeant Yes (Predicted)NoNoNo
CYP450 Inhibition Inhibitor of CYP1A2, CYP2C9 (Predicted)Inducer of CYP1A2Substrate of CYP3A4Inhibitor of CYP2C19, Inducer of CYP1A2
Hepatotoxicity Yes (Predicted)Yes (Associated with liver injury)Yes (Associated with liver abnormalities)Yes (Rare cases of liver disease)
Mutagenicity (Ames Test) Negative (Predicted)NegativeNegativeNegative
Carcinogenicity Negative (Predicted)No evidence in humansNo evidence in humansPotential risk with long-term use
LD50 (rat, oral) Class 4: 300-2000 mg/kg (Predicted)1500 mg/kg>800 mg/kg>4000 mg/kg

Experimental and In Silico Methodologies

Detailed protocols for the key experimental assays and an overview of the in silico prediction methods are provided below.

In Silico ADME-Tox Prediction

The ADME-Tox profile for this compound was generated using a combination of widely accepted in silico models.

  • Physicochemical Properties & Pharmacokinetics: Predictions for molecular weight, LogP, aqueous solubility, intestinal absorption, blood-brain barrier permeability, and cytochrome P450 inhibition were obtained using the SwissADME web tool.

  • Toxicity Endpoints: Predictions for hepatotoxicity, mutagenicity (Ames test), carcinogenicity, and oral acute toxicity (LD50) were generated using the ProTox-II web server.

Experimental Protocols

The following are generalized protocols for key in vitro ADME-Tox assays. These methods are standard in the pharmaceutical industry for evaluating the safety and pharmacokinetic properties of new chemical entities.

Objective: To determine the rate of metabolism of a compound by cytochrome P450 enzymes in human liver microsomes.

Protocol:

  • Preparation: Human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system.

  • Incubation: The test compound is added to the HLM suspension and incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Objective: To assess the potential of a compound to inhibit the activity of major cytochrome P450 isoforms.

Protocol:

  • Incubation: The test compound is incubated with human liver microsomes, a specific CYP isoform probe substrate, and a NADPH-regenerating system.

  • Metabolite Formation: The reaction is allowed to proceed at 37°C, during which the probe substrate is converted to a specific metabolite by the active CYP enzyme.

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent.

  • Analysis: The formation of the metabolite is quantified using LC-MS/MS.

  • Data Analysis: The inhibition of metabolite formation by the test compound is compared to a control (without the test compound) to determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Objective: To determine the fraction of a compound that binds to plasma proteins.

Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Preparation: The test compound is added to plasma in one chamber, and buffer is added to the other chamber.

  • Equilibration: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Analysis: Aliquots are taken from both chambers and the concentration of the compound is measured by LC-MS/MS.

  • Data Analysis: The fraction of unbound compound (fu) is calculated from the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Objective: To predict the intestinal absorption of a compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.

Protocol:

  • Cell Culture: Caco-2 cells are cultured on permeable supports for 21 days to form a differentiated monolayer.

  • Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. To assess efflux, the experiment is also performed in the B-to-A direction.

  • Sample Analysis: Samples are collected from the receiver compartment at specific time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Protocol:

  • Strain Selection: Several strains of S. typhimurium with different mutations in the histidine operon are used.

  • Exposure: The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Objective: To detect the potential of a compound to cause chromosomal damage.

Protocol:

  • Cell Culture and Treatment: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are exposed to the test compound with and without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Microscopic Analysis: The frequency of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is scored under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Objective: To evaluate the cytotoxic potential of a compound on a human liver cell line.

Protocol:

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®, which measures cellular ATP levels.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value (the concentration of the compound that reduces cell viability by 50%).

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the ADME-Tox profiling of this compound.

ADME_Tox_Workflow cluster_in_vitro In Vitro Assays cluster_Tox Toxicity Assays MetStab Metabolic Stability Data_Analysis Data Analysis & Profile Generation MetStab->Data_Analysis Half-life, Clearance CYP_Inhib CYP450 Inhibition CYP_Inhib->Data_Analysis IC50 Values PPB Plasma Protein Binding PPB->Data_Analysis Fraction Unbound Permeability Permeability Permeability->Data_Analysis Papp, Efflux Ratio Ames Ames Test Ames->Data_Analysis Mutagenicity Micronucleus Micronucleus Assay Micronucleus->Data_Analysis Genotoxicity Cytotoxicity Cytotoxicity Cytotoxicity->Data_Analysis IC50 Value hERG hERG Assay hERG->Data_Analysis hERG Inhibition Compound Test Compound Compound->MetStab Compound->CYP_Inhib Compound->PPB Compound->Permeability Compound->Ames Compound->Micronucleus Compound->Cytotoxicity Compound->hERG CYP450_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism CYP450 Cytochrome P450 Enzymes Oxidation Oxidation CYP450->Oxidation Reduction Reduction CYP450->Reduction Hydrolysis Hydrolysis CYP450->Hydrolysis Metabolite1 Phase I Metabolite (More Polar) Oxidation->Metabolite1 Reduction->Metabolite1 Hydrolysis->Metabolite1 Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Glucuronidation Glucuronidation Conjugation->Glucuronidation Sulfation Sulfation Conjugation->Sulfation Metabolite2 Phase II Metabolite (Water-Soluble) Glucuronidation->Metabolite2 Sulfation->Metabolite2 Drug Drug (Lipophilic) Drug->CYP450 Metabolite1->Conjugation Excretion Excretion (Urine, Bile) Metabolite2->Excretion Data_Integration InSilico In Silico Predictions (ADME-Tox) Lead_Selection Lead Candidate Selection & Optimization InSilico->Lead_Selection InVitro In Vitro Experimental Data (ADME-Tox) InVitro->Lead_Selection Comparator Comparator Compound Data (e.g., Albendazole) Comparator->Lead_Selection

peer-reviewed validation of 6-Fluoro-1-methyl-1H-benzo[d]imidazole bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Fluorination of these scaffolds can significantly enhance their pharmacological properties. This guide provides a comparative analysis of the peer-reviewed bioactivity of fluorinated benzimidazole analogs, focusing on key therapeutic areas where these compounds have shown promise. Due to a lack of specific peer-reviewed data for 6-Fluoro-1-methyl-1H-benzo[d]imidazole, this guide focuses on closely related, publicly studied analogs to provide a relevant comparative framework.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various fluorinated benzimidazole analogs across different biological targets.

Table 1: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
2-(m-fluorophenyl)-1H-benzo[d]imidazoleBacillus subtilis7.81[1]
5-methyl-2-(m-fluorophenyl)-1H-benzo[d]imidazoleBacillus subtilis7.81[1]
5-methyl-2-(m-fluorophenyl)-1H-benzo[d]imidazoleGram-negative bacteria31.25[1]
Fluorinated benzimidazole (unspecified structure)Staphylococcus aureus156.25[2]
Fluorinated benzimidazole (unspecified structure)Candida albicans78.125[2]
Ciprofloxacin (Reference)--[1]
Fluconazole (Reference)--[1]
Table 2: GABA-A Receptor Binding Affinity of 2-(4-Fluorophenyl)-methyl-1H-benzo[d]imidazole Derivatives
CompoundpKiReference
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative (9)5.5[3][4]
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative (11)5.1 - 5.53[3][4]
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative (13)5.1 - 5.53[3][4]
Zolpidem (Reference)7.39[3]
Table 3: Tyrosinase Inhibitory Activity of Fluorinated 2-Mercaptobenzo[d]imidazole Analogs
CompoundIC50 (µM)Reference
5-fluoro-2-mercaptobenzo[d]imidazole0.19 ± 0.02[5]
5-chloro-2-mercaptobenzo[d]imidazole0.06 ± 0.01[5]
5-benzoyl-2-mercaptobenzo[d]imidazole0.10 ± 0.01[5]
5-nitro-2-mercaptobenzo[d]imidazole0.14 ± 0.01[5]

Experimental Protocols

Antimicrobial Activity Assessment (Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of bacteria and fungi was determined using the microdilution broth method.

Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial Dilutions Serial Dilutions Microtiter Plates Microtiter Plates Serial Dilutions->Microtiter Plates Addition of compounds Microbial Inoculum Microbial Inoculum Microbial Inoculum->Microtiter Plates Inoculation Visual Inspection Visual Inspection Microtiter Plates->Visual Inspection Incubate at 37°C for 24h MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest concentration with no visible growth

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Serial two-fold dilutions of the compounds are made in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculum Preparation: Standardized microbial suspensions are prepared to a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension and the plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

GABA-A Receptor Binding Assay (Radioligand Displacement)

The binding affinity of compounds to the benzodiazepine binding site of the GABA-A receptor is determined by a radioligand displacement assay using [3H]flunitrazepam.

Workflow:

cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Measurement Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand [3H]flunitrazepam Radioligand->Incubation Test Compounds Test Compounds Test Compounds->Incubation Filtration Filtration Incubation->Filtration Separate bound from free ligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure radioactivity Data Analysis Calculate Ki Scintillation Counting->Data Analysis

Caption: Radioligand binding assay workflow.

Detailed Steps:

  • Membrane Preparation: Membranes from cells expressing the GABA-A receptor are prepared.

  • Binding Reaction: The membranes are incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of the test compounds.

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Tyrosinase Inhibition Assay

The inhibitory effect of compounds on mushroom tyrosinase activity is measured spectrophotometrically.

Workflow:

cluster_prep Reaction Mixture cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis Tyrosinase Enzyme Tyrosinase Enzyme Incubation Incubation Tyrosinase Enzyme->Incubation Substrate L-DOPA Substrate->Incubation Test Compounds Test Compounds Test Compounds->Incubation Spectrophotometer Measure Absorbance at 475 nm Incubation->Spectrophotometer Monitor dopachrome formation Data Analysis Calculate IC50 Spectrophotometer->Data Analysis

Caption: Tyrosinase inhibition assay workflow.

Detailed Steps:

  • Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, L-DOPA as the substrate, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase solution.

  • Spectrophotometric Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm over time using a spectrophotometer.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Signaling Pathway

GABA-A Receptor Modulation

The studied 2-(4-fluorophenyl)-methyl-1H-benzo[d]imidazole derivatives act as positive allosteric modulators (PAMs) of the GABA-A receptor. They bind to the benzodiazepine site, which is distinct from the GABA binding site, and enhance the effect of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.

cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Ion_Channel Cl- Ion Channel GABA_Site->Ion_Channel opens BZD_Site Benzodiazepine Site BZD_Site->Ion_Channel enhances opening Cl_Influx Increased Cl- Influx Ion_Channel->Cl_Influx GABA GABA GABA->GABA_Site binds Benzimidazole_Analog Fluorinated Benzimidazole (PAM) Benzimidazole_Analog->BZD_Site binds Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

References

Safety Operating Guide

Proper Disposal of 6-Fluoro-1-methyl-1H-benzo[d]imidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for 6-Fluoro-1-methyl-1H-benzo[d]imidazole, a compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the known hazards of the parent compound, imidazole, and related benzimidazole derivatives.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to recognize its potential hazards. The parent compound, imidazole, is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] A related compound, 6-Fluoro-1,2-dimethyl-1h-benzo[d]imidazole, is associated with hazard statements indicating it is harmful if swallowed, in contact with skin, or inhaled.[4] Therefore, stringent adherence to safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat, and in cases of potential splashing, a chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][3] If dust is generated, a NIOSH-approved respirator may be necessary.

An emergency eyewash station and a safety shower should be readily accessible in the immediate work area.[1][3]

Segregation and Storage of Waste

Proper segregation of chemical waste is the first step in compliant disposal.

  • Waste Container: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a dedicated, sealable, and airtight container made of a compatible material (e.g., high-density polyethylene - HDPE).[1][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Incompatibilities: Store the waste container away from incompatible materials, which for the parent compound imidazole include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3][5]

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

Minor Spill (Contained within a fume hood):

  • Restrict Access: Ensure the area is clear of all non-essential personnel.

  • Ventilation: Maintain proper functioning of the chemical fume hood.

  • Cleanup: Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain and collect the spilled material.

  • Disposal: Place the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Await Professional Assistance: Do not attempt to clean up a major spill without the guidance and support of trained EHS personnel.

Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[6]

  • Consult EHS: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will provide specific instructions on packaging and labeling for transport.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Professional Disposal: The chemical waste will be transported and disposed of by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate check_spill Spill Occurred? segregate->check_spill minor_spill Minor Spill Protocol: Contain, Absorb, Clean check_spill->minor_spill Yes, Minor major_spill Major Spill Protocol: Evacuate, Alert EHS check_spill->major_spill Yes, Major store Store Waste Container Away from Incompatibles check_spill->store No minor_spill->store end End: Professional Hazardous Waste Disposal major_spill->end contact_ehs Contact EHS for Waste Pickup store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation documentation->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-1-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-1-methyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.